Deltonin
Description
This compound has been reported in Paris polyphylla var. chinensis, Dioscorea parviflora, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAMGHNQGZIWHZ-YIKYYZBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319158 | |
| Record name | Deltonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55659-75-1 | |
| Record name | Deltonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55659-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deltonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deltonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y54R152I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deltonin's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin, has demonstrated significant anti-cancer properties through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its effects, focusing on its role in inducing apoptosis, inhibiting angiogenesis, and modulating critical signaling cascades. The information presented herein is a synthesis of findings from various in vitro and in vivo studies, intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanisms of Action
This compound's anti-tumor activity is primarily attributed to two key processes: the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of new blood vessel formation (angiogenesis) that tumors require for growth and metastasis. These effects are orchestrated through the modulation of several interconnected signaling pathways.
Induction of Apoptosis
This compound triggers apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. This is characterized by a series of molecular events including cell cycle arrest, modulation of pro- and anti-apoptotic proteins, and activation of caspases.
Studies have shown that this compound can induce a G2-M phase arrest in the cell cycle of colon cancer cells, preventing them from proceeding to mitosis and ultimately leading to apoptosis.[1] A key aspect of this compound-induced apoptosis is the alteration of the Bax/Bcl-2 ratio. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in balance leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[2]
The apoptotic cascade is further propagated by the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Inhibition of Angiogenesis
Angiogenesis is a critical process for tumor growth and metastasis, and this compound has been shown to be a potent inhibitor of this process. The anti-angiogenic effects of this compound are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[3]
This compound has been observed to block the phosphorylation of VEGFR2, which is the initial step in the activation of this pathway by its ligand, VEGF. By inhibiting VEGFR2 phosphorylation, this compound effectively blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. This includes the inhibition of Src family kinase, focal adhesion kinase (FAK), extracellular signal-regulated kinase (Erk1/2), and AKT kinase.[3]
Modulation of Key Signaling Pathways
This compound's pro-apoptotic and anti-angiogenic effects are underpinned by its ability to modulate critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in gastric carcinoma cells.[4][5] The inactivation of this pathway contributes significantly to this compound's ability to induce apoptosis and enhance the chemosensitivity of cancer cells to other drugs like cisplatin.[4][5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been found to decrease the activity of extracellular signal-regulated kinase-1/2 (ERK1/2), a key component of the MAPK pathway.[6] In some contexts, it has also been shown to increase the phosphorylation of p38 MAPK.[3] The modulation of these MAPK components contributes to this compound's overall anti-cancer effects.
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| AGS | Gastric Carcinoma | 3.487 | [7] |
| HGC-27 | Gastric Carcinoma | 2.343 | [7] |
| MKN-45 | Gastric Carcinoma | 2.78 | [7] |
Note: IC50 values for other cancer cell lines such as C26 (colon) and MDA-MB-231 (breast) have been investigated, but specific values were not available in the reviewed literature.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's inhibition of the VEGFR2 signaling pathway.
Caption: this compound's modulation of the PI3K/Akt/mTOR and p38-MAPK pathways.
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. However, the following are generalized methodologies for the key experiments used to elucidate this compound's mechanism of action, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Akt) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
This compound exhibits a potent and multi-targeted anti-cancer activity. Its ability to induce apoptosis through the mitochondrial pathway, inhibit angiogenesis by targeting the VEGFR2 signaling cascade, and modulate the PI3K/Akt/mTOR and MAPK pathways makes it a promising candidate for further investigation and development as a therapeutic agent in oncology. This guide provides a foundational understanding of its mechanism of action to support ongoing and future research in this area.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiogenesis by regulating VEGFR2 and subsequent signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Deltonin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth overview of this compound, focusing on its natural origins, detailed methodologies for its isolation and purification, and its mechanisms of action. Quantitative data on the yields of related compounds from its primary sources are presented, alongside comprehensive experimental protocols. Furthermore, this document elucidates the key signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Natural Sources of this compound
This compound is a naturally occurring phytochemical predominantly found in plants of the Dioscorea genus, commonly known as yams. While over 600 species of Dioscorea exist, this compound has been most notably isolated from Dioscorea zingiberensis C.H. Wright, a traditional Chinese medicinal herb.[1][2][3] Other species of Dioscorea also contain a variety of steroidal saponins, and while this compound may be present, D. zingiberensis is considered a primary source. The tubers and rhizomes of these plants are the primary repositories of these valuable secondary metabolites.[3]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The following is a representative protocol synthesized from established methodologies.[4]
General Experimental Protocol for this compound Isolation
-
Preparation of Plant Material: Fresh or dried rhizomes of Dioscorea zingiberensis are collected, cleaned, and pulverized into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethanol (EtOH), at room temperature or with heating under reflux. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The resulting crude ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility, with saponins like this compound typically concentrating in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction, rich in saponins, is subjected to column chromatography for further purification. A variety of stationary phases can be employed, including:
-
Macroporous Resin (e.g., AB-8): For initial fractionation of the saponin mixture.
-
Reversed-Phase Silica Gel (e.g., ODS): For separation based on hydrophobicity.
-
MCI Gel (e.g., CHP 20P): For further refinement of the fractions.
-
-
Final Purification: Fractions containing this compound, as identified by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and may require further rounds of chromatography to achieve high purity.
-
Structure Elucidation: The purified this compound is then structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of Related Saponins in Dioscorea Species
While specific quantitative data for this compound across a wide range of Dioscorea species is not extensively documented in readily available literature, data for the related and commercially important sapogenin, diosgenin, provides a valuable benchmark. The content of these compounds can vary based on the species, geographical location, and harvesting time.
| Plant Species | Compound | Yield/Content | Method of Analysis |
| Dioscorea zingiberensis | Diosgenin | Up to 19.52 mg/g | UPLC-DAD-MS |
| Dioscorea zingiberensis | Diosgenin | 30.05 ± 0.59 mg/g (after biotransformation) | HPLC |
| Dioscorea deltoidea | Diosgenin | 1.15% of Dry Weight | HPTLC |
| Dioscorea hispida | Diosgenin | 0.001% to 0.003% of Dry Weight | HPTLC |
| Dioscorea bulbifera | Diosgenin | 0.0021% to 0.0023% of Dry Weight | HPTLC |
Analytical Methods for this compound Quantification
Accurate quantification of this compound is crucial for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.
HPLC-MS/MS Method for this compound Quantification in Plasma
-
Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile.
-
Chromatographic Separation:
-
Column: Reversed-phase Hypersil Gold column (150mm x 2.1mm, 5µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 200 µL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and stability. A typical linear range for this compound is 2-5000 ng/mL.[5]
Biological Activity and Signaling Pathways
This compound exhibits significant anti-cancer activity by modulating key signaling pathways involved in cell proliferation, apoptosis, and chemosensitivity.[1][6]
Inhibition of PI3K/AKT/mTOR and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] This inhibition leads to a cascade of downstream effects that ultimately promote cancer cell apoptosis and enhance the efficacy of chemotherapeutic agents like cisplatin.[6]
Caption: this compound inhibits the PI3K/AKT/mTOR and p38-MAPK pathways, leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow for Investigating this compound's Anti-Cancer Effects
A typical experimental workflow to evaluate the anti-cancer properties of this compound involves a combination of in vitro and in vivo studies.
Caption: A representative workflow for evaluating the anti-cancer effects of this compound, from in vitro cell-based assays to in vivo animal models.
Conclusion
This compound, a steroidal saponin primarily sourced from Dioscorea zingiberensis, demonstrates significant potential as an anti-cancer agent. Its mechanism of action, involving the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways, provides a strong rationale for its further investigation and development. The methodologies for isolation, purification, and quantification outlined in this guide offer a foundation for researchers to advance the study of this promising natural compound. As research continues, this compound may emerge as a valuable component in the arsenal of cancer therapeutics.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Isolation and structure determination of steroidal saponin from Dioscorea zingiberensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Deltonin's Role in the Inhibition of ERK1/2 and AKT Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin isolated from Dioscorea zingiberensis Wright, has emerged as a compound of significant interest in oncological research due to its pronounced cytotoxic activities against various cancer cell lines.[1] Central to its anti-tumorigenic properties is its ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides an in-depth examination of this compound's mechanism of action, with a specific focus on its inhibitory effects on the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (AKT) signaling cascades. These pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. This document will detail the quantitative effects of this compound, outline the experimental protocols used to elucidate its function, and provide visual representations of the signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Pro-Survival Signaling
This compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in a dose- and time-dependent manner.[1][2][3] Mechanistic studies have revealed that these effects are strongly correlated with the downregulation of two key pro-survival signaling pathways: the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
Research indicates that this compound treatment leads to a significant reduction in the phosphorylation levels of both AKT and ERK1/2.[1][4] Phosphorylation is a critical step for the activation of these kinases. By decreasing their phosphorylation, this compound effectively inactivates these signaling cascades, thereby preventing the downstream signaling that promotes cell growth and survival. In gastric carcinoma cells, this compound has been shown to mitigate the phosphorylation of PI3K, AKT, mTOR, and p38-MAPK.[2][3] This multi-target inhibition underscores the potent and broad-spectrum anti-cancer potential of this compound.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Viability in Gastric Cancer Cell Lines
| Cell Line | This compound Concentration | Observation | Reference |
| HGC-27 | 2.5 µM | Attenuated cell viability | [5] |
| AGS | 2.5 µM | Attenuated cell viability | [5] |
Table 2: Effect of this compound on Protein Phosphorylation in Gastric Cancer Cell Lines (AGS and HGC-27)
| Target Protein | Treatment | Observation | Reference |
| p-PI3K | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |
| p-AKT | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |
| p-mTOR | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |
| p-p38-MAPK | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |
Table 3: Effect of this compound on Apoptosis-Related Proteins in MDA-MB-231 Human Breast Cancer Cells
| Target Protein | Treatment | Observation | Reference |
| Bax | This compound | Upregulation | [1][4] |
| Bcl-2 | This compound | Downregulation | [1][4] |
| Activated Caspase-3 | This compound | Increased | [1][4] |
| Activated Caspase-8 | This compound | Increased | [1][4] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's inhibitory action on PI3K/AKT and MAPK/ERK pathways.
References
- 1. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. wjgnet.com [wjgnet.com]
In-vitro Anti-Tumor Activity of Deltonin: A Technical Guide
Introduction
Deltonin, a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis Wright, has emerged as a compound of significant interest in oncology research.[1] Preclinical studies have highlighted its potent cytotoxic activities against a variety of cancer cells. This technical guide provides an in-depth overview of the in-vitro anti-tumor effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-cancer agents.
Cytotoxic Activity of this compound
This compound exhibits significant dose-dependent cytotoxic effects across a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Tested Concentrations (μM) | Reported IC50 Value (μM) | Reference |
|---|---|---|---|---|
| C26 | Murine Colon Carcinoma | Not explicitly stated | More cytotoxic than 5-fluorouracil | [1] |
| AGS | Human Gastric Adenocarcinoma | 0.625, 1.25, 2.5, 5, 10, 20 | Graphically determined | [2] |
| HGC-27 | Human Gastric Carcinoma | 0.625, 1.25, 2.5, 5, 10, 20 | Graphically determined | [2] |
| MKN-45 | Human Gastric Carcinoma | 0.625, 1.25, 2.5, 5, 10, 20 | Graphically determined | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not explicitly stated | Dose-dependent inhibition | [3] |
| FaDu | Head and Neck Squamous Carcinoma | Not explicitly stated | Induces apoptosis and autophagy |[2] |
Mechanisms of Action
This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and disrupting key cell survival signaling pathways.
Induction of Apoptosis
Apoptosis is a critical mechanism for this compound's anti-cancer activity. It triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins and the activation of a caspase cascade.
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Protein Family | Protein | Effect of this compound | Pathway | Reference |
|---|---|---|---|---|
| Bcl-2 Family | Bcl-2 | Decreased Expression | Anti-Apoptotic | [1] |
| Bax | Increased Expression | Pro-Apoptotic | [1][2] | |
| Bad | Increased Expression | Pro-Apoptotic | [2][4] | |
| Bid | Increased Expression | Pro-Apoptotic | [2][4] | |
| Caspases | Pro-Caspase-8 | Decreased Expression | Apoptosis Initiator | [1] |
| Pro-Caspase-9 | Decreased Expression | Apoptosis Initiator | [1] | |
| Activated Caspase-3 | Increased Levels | Apoptosis Effector | [1] | |
| Activated Caspase-9 | Increased Levels | Apoptosis Initiator | [1] | |
| Other | Cleaved PARP | Increased Levels | Apoptosis Marker | [1] |
| | Fas | Increased Expression | Extrinsic Pathway |[2][4] |
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to suppress critical signaling pathways that are often hyperactivated in cancer cells, promoting their proliferation and survival.
A. PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. This compound treatment leads to the decreased phosphorylation of PI3K, AKT, and mTOR, effectively inactivating this pro-survival cascade.[2][4][5]
B. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and differentiation. This compound treatment inhibits the phosphorylation of key components like ERK1/2 and p38-MAPK, thereby impeding cancer cell growth.[1][2][3][4]
Induction of Oxidative Stress
In some cancer cell lines, such as MDA-MB-231 human breast cancer cells, this compound has been found to induce the generation of Reactive Oxygen Species (ROS).[3] This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential (ΔΨm), which is a key step in initiating the intrinsic apoptosis pathway.[3]
Detailed Experimental Protocols
The following sections outline the standard methodologies used to evaluate the in-vitro anti-tumor activity of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 7.5 x 10³ cells/well and incubate overnight to allow for attachment.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625 to 20 μM) and a vehicle control (e.g., DMSO).[2] Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystals to form.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins within a cell lysate, providing insight into the activation or suppression of signaling pathways.[4]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, Bax, Bcl-2, Caspase-3, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
The collective in-vitro evidence demonstrates that this compound is a potent anti-tumor agent with a well-defined mechanism of action. It effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through the modulation of the intrinsic apoptotic pathway and the suppression of crucial pro-survival signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways.[1][2][9] Furthermore, its ability to induce ROS provides an additional mechanism for its cytotoxicity.[3] These findings underscore this compound's potential as a candidate for further preclinical and clinical development in cancer therapy.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. wjgnet.com [wjgnet.com]
Deltonin: A Technical Deep Dive into its Anti-Cancer Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin derived from the rhizomes of Dioscorea zingiberensis, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide synthesizes the current understanding of this compound's impact on cancer cell proliferation, detailing its mechanisms of action, effects on key signaling pathways, and summarizing available quantitative data from preclinical studies. The primary modes of action of this compound include the induction of apoptosis and cell cycle arrest in various cancer cell lines. These effects are predominantly mediated through the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways. This document provides a comprehensive overview of the experimental evidence, methodologies, and in vivo efficacy of this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is one such molecule that has garnered significant attention. Isolated from Dioscorea zingiberensis, this steroidal saponin has demonstrated significant cytotoxic activity against a range of cancer cells.[1] This guide provides an in-depth technical analysis of the molecular mechanisms underlying this compound's anti-proliferative effects, with a focus on its impact on critical cellular signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including colon, gastric, and head and neck cancers.[1][2][3] This programmed cell death is triggered through both intrinsic and extrinsic pathways, characterized by the activation of caspases and alterations in the expression of Bcl-2 family proteins.
Key molecular events in this compound-induced apoptosis include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax, Bak, and Bid.[2]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1]
-
Activation of caspases: Activation of caspase-3, caspase-8, and caspase-9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1]
-
Induction of DNA damage: this compound treatment has been associated with dampened DNA repair mechanisms.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to arrest at specific phases. In colon cancer cells, this compound has been observed to cause a dramatic G2/M phase arrest.[1] This cell cycle blockade prevents cancer cells from dividing and proliferating, contributing to the overall anti-tumor effect.
Impact on Signaling Pathways
The anti-proliferative effects of this compound are intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer. The two primary pathways affected by this compound are the PI3K/AKT/mTOR and the MAPK pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, leading to a cascade of downstream effects that culminate in reduced cell proliferation and increased apoptosis.[2][3]
This compound's inhibitory effects on this pathway are characterized by:
-
Reduced phosphorylation: this compound mitigates the phosphorylation of PI3K, AKT, and mTOR in a dose-dependent manner.[2]
-
Enhanced chemosensitivity: Inhibition of the PI3K/AKT/mTOR pathway by this compound has been shown to enhance the chemosensitivity of gastric cancer cells to cisplatin.[2][3]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to modulate the MAPK pathway, contributing to its anti-cancer activity. Specifically, this compound treatment leads to a decrease in the activity of extracellular signal-regulated kinase-1/2 (ERK1/2) and p38-MAPK.[1][2]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Carcinoma | 3.487 | [1] |
| HGC-27 | Gastric Carcinoma | 2.343 | [1] |
| MKN-45 | Gastric Carcinoma | 2.78 | [1] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound.
| Cancer Model | Treatment | Outcome | Citation |
| Murine Colon Cancer (C26) | Oral administration of this compound | Significantly inhibited tumor growth and prolonged survival. | [1] |
| Gastric Cancer Xenograft | This compound (50 mg/kg) | Reduced tumor volume and weight. | [1] |
| Gastric Cancer Xenograft | This compound (25 mg/kg) + Cisplatin (1.5 mg/kg) | Enhanced chemosensitivity to cisplatin. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol describes the general procedure for analyzing protein expression levels.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways. The available preclinical data are promising, highlighting its efficacy both in vitro and in vivo. However, further research is warranted to expand the scope of its evaluation across a broader range of cancer types. More comprehensive quantitative data on protein expression changes and in vivo tumor growth dynamics are needed to fully elucidate its therapeutic potential. To date, no clinical trials involving this compound for cancer treatment have been registered, indicating that its journey from a promising natural compound to a clinically approved therapeutic is still in its early stages. Future studies should focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as combination therapies to enhance its anti-cancer efficacy.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
Deltonin: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-angiogenic activity of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This compound exerts its effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells, leading to the suppression of key angiogenic processes including proliferation, migration, invasion, and tube formation.[1]
Core Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound's primary anti-angiogenic activity stems from its ability to interfere with the VEGF/VEGFR2 signaling cascade, a critical pathway in angiogenesis.[1] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels.[3] this compound has been shown to block the VEGF-triggered phosphorylation of VEGFR2, the main receptor for VEGF in endothelial cells.[1] This inhibition sets off a cascade of downstream effects, ultimately suppressing the key cellular processes required for angiogenesis.
The binding of VEGF to VEGFR2 normally triggers a series of intracellular signaling events. This compound disrupts this by inhibiting the phosphorylation of several key downstream molecules:[1]
-
Src family kinase (Src): A non-receptor tyrosine kinase involved in cell growth and migration.
-
Focal adhesion kinase (FAK): A kinase that plays a central role in cell adhesion and migration.
-
Extracellular signal-related kinase (Erk1/2): A key component of the MAPK signaling pathway that regulates cell proliferation and differentiation.
-
AKT kinase (Akt): A serine/threonine kinase that promotes cell survival and growth.
Interestingly, while this compound inhibits the phosphorylation of these pro-angiogenic molecules, it has been observed to increase the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK), a protein often associated with cellular stress and apoptosis.[1]
Signaling Pathway Diagram
Caption: this compound inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.
Quantitative Data on Anti-Angiogenic Effects
The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in vitro using Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Cell Proliferation | HUVECs | This compound | Dose-dependent inhibition of HUVEC proliferation. | [1] |
| Cell Migration | HUVECs | This compound | Significant inhibition of HUVEC migration. | [1] |
| Cell Invasion | HUVECs | This compound | Significant inhibition of HUVEC invasion. | [1] |
| Tube Formation | HUVECs | This compound | Significant inhibition of HUVEC tube formation on Matrigel. | [1] |
| In Vivo Angiogenesis | Mouse Model | This compound | Inhibition of VEGF-induced blood vessel formation. | [1] |
| Western Blot Analysis | HUVECs | This compound + VEGF | Blocked VEGF-triggered phosphorylation of VEGFR2, Src, FAK, Erk1/2, and Akt. Increased phosphorylation of p38MAPK. | [1] |
Note: Specific IC50 values and percentage inhibition data require access to the full-text research articles.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-angiogenic effects of this compound. These protocols are based on standard techniques in angiogenesis research.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
HUVEC Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow them to full confluency.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
HUVEC Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (with a porous membrane) with a thin layer of Matrigel.
-
Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium containing various concentrations of this compound.
-
Chemoattractant: Add a chemoattractant (e.g., medium with VEGF) to the lower chamber.
-
Incubation: Incubate the plate for a specific duration (e.g., 24 hours) to allow for cell invasion.
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.
-
Data Analysis: Count the number of invaded cells in several random fields under a microscope.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for a few hours (e.g., 4-6 hours) to allow for tube formation.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status.
Protocol:
-
Cell Treatment and Lysis: Treat HUVECs with this compound and/or VEGF for the specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
References
Deltonin: A Comprehensive Technical Guide to its Anti-Cancer Effects in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin, has emerged as a promising natural compound in oncology research, demonstrating notable cytotoxic and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the current research on this compound's efficacy and mechanisms of action specifically within colon cancer cell lines. It aims to equip researchers, scientists, and drug development professionals with a comprehensive resource detailing this compound's quantitative effects, the experimental protocols to assess its activity, and the signaling pathways it modulates. This guide synthesizes available data to facilitate further investigation into this compound's therapeutic potential for colorectal cancer.
Quantitative Effects of this compound on Colon Cancer Cell Lines
This compound exhibits significant anti-proliferative activity against a panel of human and murine colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines, highlighting its cytotoxic potential.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines [1]
| Cell Line | Organism | IC50 (µM) |
| SW480 | Human | 1.3 |
| SW620 | Human | 1.29 |
| LOVO | Human | 2.11 |
| C26 | Murine | 1.22 |
Data sourced from MedchemExpress, based on in-house assays.
In the murine C26 colon cancer cell line, this compound has been shown to induce a concentration-dependent G2/M phase arrest and apoptosis.[2]
Key Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in colon cancer cells.[2] This programmed cell death is initiated through the intrinsic pathway, characterized by the following molecular changes:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax.[2]
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2.[2]
-
Activation of Caspase Cascade: Activation of caspase-3 and caspase-9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[2]
References
Deltonin in Gastric Cancer Models: A Technical Guide
This guide provides an in-depth overview of the current research on deltonin, a natural steroidal saponin, as a potential therapeutic agent in gastric cancer. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its mechanism of action, experimental data, and relevant methodologies.
Executive Summary
This compound, an active compound derived from Dioscorea zingiberensis C.H. Wright, has demonstrated significant anti-cancer properties in various malignancies.[1][2][3] Recent studies have elucidated its role in gastric cancer, where it has been shown to inhibit cell proliferation, induce apoptosis, and enhance the chemosensitivity of cancer cells to standard therapeutic agents like cisplatin.[1][2][4][5] The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR and p38-MAPK signaling pathways.[1][4][5][6] This document synthesizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |
| AGS | MTT Assay | IC50 | 3.487 µM | 24-hour treatment[1][3] |
| HGC-27 | MTT Assay | IC50 | 2.343 µM | 24-hour treatment[1][3] |
| MKN-45 | MTT Assay | IC50 | 2.78 µM | 24-hour treatment[1][3] |
| AGS, HGC-27, MKN-45 | Flow Cytometry | Apoptosis | Increased | 2.5 µM this compound for 24 hours[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Treatment Group | Dosage | Outcome |
| This compound | 50 mg/kg | Reduced tumor volume and weight[1][7] |
| Cisplatin | 3 mg/kg | Reduced tumor volume and weight[1][7] |
| This compound + Cisplatin | 25 mg/kg + 1.5 mg/kg | Synergistically reduced tumor volume and weight[1][7] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's effect on gastric cancer.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Gastric cancer cell lines (AGS, HGC-27, MKN-45) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and cultured overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20 µM) for 24 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentration of this compound (e.g., 2.5 µM) for 24 hours.[1]
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-PI Apoptosis Detection Kit).[1]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., Bax, Bid, Bad, Fas, Rad51, MDM2, p-PI3K, p-AKT, p-mTOR, p-p38 MAPK) overnight at 4°C.[1][3][5]
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
In Vivo Xenograft Model
-
Cell Implantation: Nude mice are subcutaneously injected with gastric cancer cells (e.g., HGC-27) to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., saline control, this compound, cisplatin, combination therapy).[1][7]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 4 days) using calipers.
-
Endpoint Analysis: After a set period (e.g., 28 days), mice are euthanized, and tumors are excised and weighed.[7] Body weight is also monitored throughout the study.[7]
-
Immunohistochemistry/Immunofluorescence: Tumor tissues can be further analyzed for protein expression levels (e.g., p-PI3K, p-AKT, p-mTOR, p-p38 MAPK) by immunohistochemistry or immunofluorescence.[7]
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound in gastric cancer.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 4. wjgnet.com [wjgnet.com]
- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. wjgnet.com [wjgnet.com]
Deltonin's Activity in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin, has demonstrated significant cytotoxic effects against breast cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and modulation of the ERK/AKT signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts in oncology.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with high efficacy and specificity is a critical area of research. This compound, a natural compound isolated from Dioscorea zingiberensis Wright, has emerged as a promising candidate due to its potent anti-cancer properties. This guide focuses on the molecular mechanisms through which this compound exerts its effects on breast cancer cells, with a particular emphasis on the triple-negative breast cancer cell line, MDA-MB-231.
Quantitative Data Summary
The cytotoxic and apoptotic effects of this compound on breast cancer cells are dose- and time-dependent. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Cytotoxicity of this compound on MDA-MB-231 Breast Cancer Cells
| Treatment Duration | This compound Concentration (µM) | Cell Viability (% of Control) | Inhibition Ratio (%) |
| 24 hours | 0 | 100 | 0 |
| 1 | 85.2 | 14.8 | |
| 2 | 55.4 | 44.6 | |
| 4 | 28.1 | 71.9 | |
| 8 | 10.6 | 89.4 |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (24-hour treatment) [1]
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | 2.5 |
| 1.25 | 15.6 |
| 2.5 | 45.8 |
| 5 | 75.7 |
Core Mechanism of Action: Induction of Apoptosis
This compound's primary mechanism of action in breast cancer cells is the induction of apoptosis, a form of programmed cell death. This process is initiated by the generation of intracellular reactive oxygen species (ROS).
ROS-Mediated Mitochondrial Dysfunction
Treatment of MDA-MB-231 cells with this compound leads to a time-dependent increase in intracellular ROS levels.[2] This oxidative stress triggers the depolarization of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[2][3]
Modulation of Apoptotic Proteins
The this compound-induced apoptotic cascade involves the regulation of key proteins in the Bcl-2 family and the activation of caspases. Specifically, this compound treatment results in:
-
Activation of Caspase-3 and Caspase-8: Executioner and initiator caspases, respectively.[2][3]
-
Cleavage of Poly (ADP-ribose) Polymerase (PARP): A substrate of activated caspase-3, leading to its inactivation and facilitating cell death.[2][3]
Inhibition of ERK/AKT Signaling Pathway
This compound has been shown to decrease the phosphorylation levels of both extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), two key regulators of cell survival and proliferation.[2][3] The inhibition of these pro-survival signaling pathways further contributes to the apoptotic effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
The Pharmacological Profile of Deltonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, available quantitative data, and detailed experimental protocols. The primary therapeutic potential of this compound, as indicated by current research, lies in its ability to induce apoptosis and inhibit angiogenesis in various cancer models. Its molecular mechanism involves the modulation of critical signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.
Introduction
Steroidal saponins, a class of naturally occurring glycosides, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This compound, derived from Dioscorea zingiberensis, has been the subject of increasing scientific interest due to its potent cytotoxic effects against cancer cells. This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a structured and detailed manner to facilitate further research and development.
Anti-Cancer Activity
The primary pharmacological effect of this compound documented in the scientific literature is its anti-cancer activity. This activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of new blood vessel formation (angiogenesis) in tumors.
Cytotoxicity and Anti-proliferative Effects
This compound exhibits significant cytotoxic effects across a range of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C26 | Murine Colon Carcinoma | 1.22 | [1] |
| SW480 | Human Colon Adenocarcinoma | 1.3 | [1] |
| SW620 | Human Colon Adenocarcinoma | 1.29 | [1] |
| LOVO | Human Colon Adenocarcinoma | 2.11 | [1] |
| AGS | Human Gastric Adenocarcinoma | 3.487 | |
| HGC-27 | Human Gastric Cancer | 2.343 | |
| MKN-45 | Human Gastric Cancer | 2.78 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified |
Mechanism of Action
This compound's anti-cancer effects are primarily attributed to its ability to induce apoptosis and inhibit angiogenesis through the modulation of key signaling pathways.
This compound promotes apoptosis in cancer cells through the intrinsic and extrinsic pathways. This is characterized by:
-
Alteration of Apoptotic Proteins: Upregulation of pro-apoptotic proteins such as Bax and Bak, and downregulation of the anti-apoptotic protein Bcl-2.
-
Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Mitochondrial Dysfunction: Induction of reactive oxygen species (ROS) generation and depolarization of the mitochondrial membrane potential.
This compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. This is achieved by:
-
Inhibition of VEGFR2 Signaling: this compound blocks the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the angiogenic signaling cascade.
-
Downregulation of Pro-angiogenic Factors: It suppresses the expression of pro-angiogenic factors.
This compound exerts its anti-cancer effects by targeting two major signaling pathways that are often dysregulated in cancer: the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By inhibiting these pathways, this compound disrupts signals that promote cell proliferation, survival, and angiogenesis.
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. A study on the toxicity of steroidal saponins from Dioscorea zingiberensis indicated that diosgenin is the main metabolite found in the serum of rats. However, specific data on the bioavailability, half-life, and metabolic pathways of this compound are yet to be established. Further research in this area is crucial for the clinical development of this compound.
Other Pharmacological Activities
While the primary focus of research on this compound has been its anti-cancer properties, other steroidal saponins from Dioscorea zingiberensis have been reported to possess anti-inflammatory effects. The potential of this compound in other therapeutic areas, such as inflammatory diseases, remains an open area for investigation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.
Cell Viability Assessment (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis in this compound-treated cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways following this compound treatment.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size through gel electrophoresis and transferred to a membrane.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis.
Principle: The CAM of a developing chick embryo is a highly vascularized extraembryonic membrane that can be used to observe the formation of new blood vessels in response to angiogenic or anti-angiogenic substances.
Protocol:
-
Egg Incubation: Incubate fertile chicken eggs for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment: Place a sterile filter paper disc or a carrier matrix containing this compound onto the CAM. A vehicle control is used in parallel.
-
Incubation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation around the disc. The anti-angiogenic effect can be quantified by measuring the avascular zone or by counting the number of blood vessel branch points.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent, primarily through the induction of apoptosis and inhibition of angiogenesis. Its mechanism of action involves the modulation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. While the in vitro and in vivo evidence for its anti-tumor effects is compelling, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Comprehensive Pharmacokinetic Studies: Detailed ADME studies are essential to understand the bioavailability, metabolism, and excretion of this compound, which will be critical for dose determination and assessment of its clinical viability.
-
Exploration of Other Therapeutic Applications: Given the anti-inflammatory properties of other steroidal saponins from the same plant source, investigating the potential of this compound in treating inflammatory and other diseases is warranted.
-
In-depth Mechanistic Studies: Further studies to identify the direct molecular targets of this compound and to explore its effects on other cancer-related signaling pathways will provide a more complete understanding of its mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with potentially reduced side effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The promising preclinical data strongly supports continued investigation into this natural compound.
References
Deltonin: A Comprehensive Technical Guide to its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin derived from the rhizomes of Dioscorea zingiberensis, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound as a potential anti-cancer agent. It consolidates quantitative data on its efficacy, details the experimental protocols used to evaluate its effects, and visualizes the complex signaling pathways it modulates. The evidence presented herein highlights this compound's multifaceted mechanism of action, which includes the induction of apoptosis, modulation of autophagy, and inhibition of key oncogenic signaling pathways, positioning it as a compelling candidate for further preclinical and clinical investigation in oncology.
Introduction
The search for novel, effective, and less toxic anti-cancer agents is a paramount endeavor in oncological research. Natural products have historically been a rich source of therapeutic compounds, and this compound is a noteworthy example. This steroidal saponin has demonstrated potent cytotoxic activity against a range of cancer cell lines, prompting a deeper investigation into its mechanisms of action. This guide aims to provide a comprehensive technical overview of the anti-cancer properties of this compound, with a focus on the molecular pathways it targets and the experimental evidence supporting its potential as a therapeutic agent.
Quantitative Data on Anti-Cancer Efficacy
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative findings from multiple studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Gastric Cancer | AGS | 3.487 | [1] |
| HGC-27 | 2.343 | [1] | |
| MKN-45 | 2.78 | [1] | |
| Breast Cancer | MDA-MB-231 | ~5.0 (apoptosis induction) | [2] |
| Colon Cancer | C26 | Not explicitly stated, but showed more potent cytotoxicity than 5-fluorouracil | [3] |
| Head and Neck Squamous Cell Carcinoma | FaDu | Not explicitly stated, but selectively prevents proliferation | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
In vivo studies in animal models provide crucial evidence of a compound's potential therapeutic efficacy.
| Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Citation(s) |
| Gastric Cancer | Nude Mice | 50 mg/kg | Not Specified | Significant reduction in tumor volume and weight | [1] |
| Colon Cancer | Murine Colon Cancer C26 | Not explicitly stated | Not Specified | Significantly inhibited tumor growth and prolonged survival | [3] |
| Head and Neck Squamous Cell Carcinoma | Nude Mice Xenografts | Not explicitly stated | Not Specified | Significantly inhibited tumor growth and prolonged survival | [4] |
Table 3: this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
| Cancer Type | Cell Line | Treatment | Apoptosis Rate | Key Molecular Events | Citation(s) |
| Gastric Cancer | AGS, HGC-27, MKN-45 | 2.5 µM this compound | Increased apoptosis | Increased Bax, Bak, Bid, Fas; Decreased Rad51, MDM2 | [1] |
| Breast Cancer | MDA-MB-231 | 5 µM this compound | Up to 75.7% | Activation of caspase-3 and -8; Increased cleaved PARP | [2] |
| Colon Cancer | C26 | Concentration-dependent | Noticeable apoptosis in tumor tissue | Increased Bax, activated caspase-3, -9, cleaved PARP; Decreased Bcl-2, pro-caspase-8, -9 | [3] |
| Head and Neck Squamous Cell Carcinoma | FaDu | Not explicitly stated | Induction of apoptosis | Activation of caspases 8, 9, and 3 | [4] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by targeting critical signaling pathways that govern cell survival, proliferation, and death.
Inhibition of PI3K/AKT/mTOR and MAPK Signaling Pathways
A significant body of evidence points to this compound's ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5] These pathways are frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. This compound has been shown to mitigate the phosphorylation of key components of these pathways, including PI3K, AKT, mTOR, and p38-MAPK, in gastric cancer cells.[1][5] This inhibition leads to a downstream cascade of events that culminate in reduced cell viability and increased apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax, Bak, Bid, and Fas, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9, ultimately resulting in the cleavage of PARP and cell death.[2][3]
Modulation of Autophagy
Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or contributing to cell death. This compound has been shown to induce autophagy in head and neck squamous carcinoma cells.[4] This process appears to be mediated through the Akt-mTOR signaling pathway.[4] Interestingly, in this context, the induced autophagy played a protective role against this compound-induced apoptosis, suggesting a complex interplay between these two cellular processes that warrants further investigation.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[6] It has also been shown to inhibit VEGF-induced blood vessel formation in vivo.[6] The underlying mechanism involves the regulation of VEGFR2 and its subsequent downstream signaling pathways, including Src, FAK, Erk1/2, and AKT.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is optimized for detecting phosphorylated proteins in signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For phospho-proteins, BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., PI3K, AKT, mTOR, p38-MAPK, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo anti-cancer efficacy of this compound.
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells per 100-200 µL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure their volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Treatment: Once the tumors reach a certain size (e.g., 100 mm3), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control (e.g., saline) via the desired route (e.g., oral gavage or intraperitoneal injection) for a specified duration.[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis, such as immunohistochemistry or Western blotting.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/AKT/mTOR and p38 MAPK pathways, leading to decreased cell proliferation and increased apoptosis.
Caption: this compound induces apoptosis by regulating Bcl-2 family proteins and activating the caspase cascade.
Caption: A streamlined workflow for the preclinical evaluation of this compound's anti-cancer properties.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent through its ability to inhibit key oncogenic signaling pathways, induce apoptosis, and suppress angiogenesis. The comprehensive data and detailed protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic applications.
Future research should focus on:
-
Expanding the scope of investigation: Evaluating the efficacy of this compound in a broader range of cancer types and in combination with existing chemotherapeutic agents.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and dosage.
-
Identification of specific molecular targets: Elucidating the direct binding partners of this compound to gain a more precise understanding of its mechanism of action.
-
Clinical translation: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound in cancer patients.
The continued investigation of this compound holds promise for the development of a novel and effective natural product-based therapy for the treatment of cancer.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induced both apoptosis and autophagy in head and neck squamous carcinoma FaDu cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits angiogenesis by regulating VEGFR2 and subsequent signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Biological Activities of Deltonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin primarily isolated from the rhizomes of Dioscorea zingiberensis, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, oncology, and drug discovery.
Anticancer Activity
A substantial body of evidence highlights this compound's potent anticancer properties across a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and the inhibition of critical cell survival and proliferation pathways.
Induction of Apoptosis
This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cells. This programmed cell death is characterized by a cascade of molecular events, including the modulation of key apoptotic regulatory proteins. Studies have shown that this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax, Bak, and Bid, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of the mitochondrial apoptotic pathway.
Furthermore, this compound treatment has been associated with the activation of caspase cascades. Specifically, it has been shown to increase the levels of activated caspase-3 and caspase-9, and promote the cleavage of poly (ADP-ribose) polymerase (PARP), all of which are hallmark events of apoptosis[1].
Quantitative Data on this compound-Induced Apoptosis:
| Cell Line | Concentration of this compound | Apoptosis Rate (%) | Reference |
| AGS (Gastric Cancer) | 2.5 µM | Significantly increased vs. control | [2] |
| HGC-27 (Gastric Cancer) | 2.5 µM | Significantly increased vs. control | [2] |
| MKN-45 (Gastric Cancer) | 2.5 µM | Significantly increased vs. control | [2] |
| C26 (Murine Colon Cancer) | Concentration-dependent | Dramatic increase | [1] |
Inhibition of Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, primarily the PI3K/AKT/mTOR and MAPK pathways.
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to mitigate the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in a dose-dependent manner. By inhibiting this pathway, this compound effectively halts downstream signaling that promotes cancer cell survival[2].
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation. This compound treatment has been observed to decrease the activity of extracellular signal-regulated kinase-1/2 (ERK1/2), a key component of the MAPK pathway[1].
The inhibition of these pathways, in conjunction with the induction of apoptosis, underscores the multi-faceted approach by which this compound combats cancer cell growth.
Quantitative Data on Cytotoxicity (IC50 Values):
| Cell Line | IC50 Value (µM) | Reference |
| AGS (Gastric Cancer) | 3.487 | [2] |
| HGC-27 (Gastric Cancer) | 2.343 | [2] |
| MKN-45 (Gastric Cancer) | 2.78 | [2] |
Signaling Pathway Diagrams
To visually represent the mechanisms of this compound's anticancer activity, the following diagrams of the PI3K/AKT/mTOR and MAPK signaling pathways have been generated using the DOT language.
Anti-inflammatory Activity
While the anticancer properties of this compound are well-documented, emerging evidence also suggests its potential as an anti-inflammatory agent. The precise mechanisms are still under investigation, but it is hypothesized that this compound may exert its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways such as the NF-κB pathway. Further research is warranted to fully elucidate the anti-inflammatory profile of this compound and its therapeutic potential in inflammatory diseases.
Neuroprotective Effects
Preliminary studies have indicated that this compound may possess neuroprotective properties. This is an area of growing interest, and future research will likely focus on its ability to protect neurons from damage and its potential applications in neurodegenerative diseases. The mechanisms underlying these potential effects are yet to be fully understood.
Other Potential Biological Activities
Initial screenings and a broader look at the chemical class of steroidal saponins suggest that this compound might also exhibit antiviral and antifungal activities. However, specific studies on this compound's efficacy against particular viral or fungal strains are currently limited. This represents a promising avenue for future research.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the key experiments cited in this review.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, or 72 hours[2].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways and apoptosis.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound exhibits a remarkable range of biological activities, with its anticancer properties being the most extensively studied. Its ability to induce apoptosis and inhibit key survival pathways in cancer cells makes it a promising candidate for further investigation in oncology drug development. While its anti-inflammatory, neuroprotective, antiviral, and antifungal activities are less characterized, they represent exciting new frontiers for research. The detailed protocols and pathway diagrams provided in this guide are intended to support and stimulate further exploration into the therapeutic potential of this fascinating natural compound.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MTT Assay for Determining Cell Viability Following Deltonin Treatment
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[3] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[2][3] The intensity of the purple color is directly proportional to the number of viable cells.[4]
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Deltonin, a steroidal saponin known to exhibit anti-cancer properties.[5][6] this compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast, gastric, and colon cancer.[5][6][7] This protocol is intended for researchers, scientists, and professionals in drug development engaged in screening and characterizing potential chemotherapeutic agents.
Experimental Protocols
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Sal saline (PBS), pH 7.4.[2][8]
-
Vortex or sonicate until the MTT is completely dissolved.[8]
-
Sterilize the solution by passing it through a 0.2 µm filter.[2]
-
Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[2][8]
-
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl):
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Store the stock solution at -20°C.
-
From this stock, prepare a series of working concentrations by diluting with a complete cell culture medium. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).
-
MTT Assay Workflow for this compound Treatment
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.[8]
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0 µM to 20 µM).[7]
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Include a "medium only" or "blank" control for background absorbance subtraction.[4]
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[4][9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[1] A reference wavelength of >650 nm can be used to reduce background noise.[1]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control group using the formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
-
Data Presentation
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values of this compound on various gastric cancer cell lines after 24 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) |
| HGC-27 | Gastric Carcinoma | 2.343[7] |
| MKN-45 | Gastric Carcinoma | 2.780[7] |
| AGS | Gastric Carcinoma | 3.487[7] |
Visualizations
Experimental Workflow Diagram
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Deltonin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin derived from the rhizomes of Dioscorea zingiberensis, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] Accumulating evidence demonstrates its ability to induce apoptosis in various cancer cell lines, positioning it as a valuable candidate for further investigation in oncology drug development. This document provides detailed application notes and standardized protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process.
Principle of Apoptosis Detection by Flow Cytometry
The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
This dual-staining strategy allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the dose- and time-dependent effects of this compound on apoptosis in various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Gastric Cancer Cell Lines after 24h Treatment
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| AGS | 0 (Control) | ~5% |
| 0.625 | Increased | |
| 1.25 | Increased | |
| 2.5 | Significantly Increased[1] | |
| 5 | Significantly Increased | |
| 10 | Significantly Increased | |
| 20 | Significantly Increased | |
| HGC-27 | 0 (Control) | ~5% |
| 2.5 | Significantly Increased[1] | |
| MKN-45 | 0 (Control) | ~5% |
| 2.5 | Significantly Increased[1] |
Table 2: Time-Dependent Induction of Apoptosis by this compound in MDA-MB-231 Human Breast Cancer Cells
| Treatment | Time (h) | Apoptosis Rate (%) |
| Control | 24 | Baseline |
| This compound (5 µM) | 24 | ~75.7%[6] |
Experimental Protocols
Materials and Reagents
-
This compound (appropriate purity for cell culture)
-
Cancer cell line of interest (e.g., AGS, HGC-27, MKN-45, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and this compound Treatment
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the cells for the desired time period (e.g., 24 hours).
Annexin V/PI Staining Protocol
-
Harvest Cells:
-
For adherent cells, carefully collect the culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the supernatant from the previous step.
-
For suspension cells, directly collect the cells.
-
-
Wash Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
-
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through the modulation of key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways.[1][7][8]
Caption: this compound inhibits PI3K/AKT/mTOR and MAPK pathways, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing this compound-induced apoptosis.
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis induced by this compound. The consistent and dose-dependent pro-apoptotic effects of this compound across various cancer cell lines underscore its potential as a therapeutic agent. The elucidation of its mechanism of action through the PI3K/AKT/mTOR and MAPK signaling pathways offers further avenues for targeted cancer therapy research. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the advancement of this compound in the drug development pipeline.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Deltonin in Plasma via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a naturally occurring steroidal saponin, has garnered significant interest in pharmaceutical research for its potential therapeutic properties, including anti-tumor effects.[1] To support preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable determination of this compound in plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[1]
Materials:
-
Blank plasma
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., 20(S)-ginsenoside Rb1)[1]
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound working solution. For blank samples, add an equivalent volume of the diluent.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil Gold C18 (150 mm × 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 200 µL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Elution | A time-programmed gradient may be optimized for separation. |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | This compound: To be optimized based on instrumentInternal Standard (20(S)-ginsenoside Rb1): To be optimized based on instrument[1] |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Method Validation Summary
A summary of the validation parameters for a similar HPLC-MS/MS method for this compound quantification is presented below.[1]
| Parameter | Result |
| Linearity Range | 2 - 5000 ng/mL (r² > 0.99)[1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Limit of Detection (LOD) | 0.46 ng/mL[1] |
| Intra-day Precision (RSD%) | ≤ 13.1%[1] |
| Inter-day Precision (RSD%) | ≤ 13.1%[1] |
| Accuracy (% Bias) | -2.8% to 11.1%[1] |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Pharmacokinetic Application
This validated method has been successfully applied to pharmacokinetic studies in rats following oral administration of this compound.[1] The high sensitivity and specificity of the HPLC-MS/MS method allow for accurate determination of this compound concentrations in plasma over time, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathway Visualization
While this application note focuses on the analytical method, understanding the potential mechanism of action of this compound is crucial for drug development. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's anti-tumor effects.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of this compound in plasma. This method is well-suited for supporting pharmacokinetic and other studies essential for the development of this compound as a potential therapeutic agent. The detailed protocol and validation data demonstrate the robustness of the assay for high-throughput analysis in a drug development setting.
References
Application Note & Protocol: Preparation and Handling of Deltonin Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltonin is a steroidal saponin isolated from plants such as Dioscorea zingiberensis.[1][2][3] It has garnered significant interest in biomedical research due to its potent anti-tumor activities.[2][3] Mechanistic studies have revealed that this compound exerts its effects by inhibiting key cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK (ERK1/2, p38) pathways, which are often dysregulated in cancer.[1][4]
Accurate and reproducible experimental results depend on the correct preparation, storage, and handling of this compound solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, guidelines for storage, and its subsequent dilution for use in experimental applications.
Properties and Solubility of this compound
Before preparing solutions, it is essential to understand the fundamental properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 885.04 g/mol | [1][2][5] |
| Molecular Formula | C₄₅H₇₂O₁₇ | [1][5][6] |
| CAS Number | 55659-75-1 | [1][3] |
| Appearance | White to off-white solid |[1] |
This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media for experiments.
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes | Reference |
|---|
| DMSO | 50 mg/mL | ~56.49 mM | Requires sonication for complete dissolution. Use of new, anhydrous DMSO is recommended as the solvent is hygroscopic. |[1][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (50 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration stock solution. It is crucial to use high-purity, anhydrous (or newly opened) DMSO to ensure maximum solubility.[1]
Materials and Equipment:
-
This compound powder (solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber or light-protected microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Solubilization: Add the calculated volume of DMSO to the tube containing the this compound powder. For 50 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to begin the dissolution process.
-
Sonication: Place the tube in an ultrasonic water bath at room temperature. Sonicate for 10-15 minutes or until the solution is clear and all solid particles have dissolved.[1][3] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[1]
-
Labeling & Storage: Clearly label each aliquot with the compound name ("this compound"), concentration (50 mg/mL or 56.49 mM), solvent (DMSO), and preparation date. Immediately store the aliquots as recommended in Table 3.
Table 3: Storage and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Shelf Life | Notes | Reference |
|---|---|---|---|
| -20°C | 1 month | Protect from light. Suitable for short-term storage. | [1] |
| -80°C | 6 months | Protect from light. Recommended for long-term storage. |[1] |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for experimental use. A critical consideration is to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.1%.[7]
Procedure:
-
Thaw Stock: Remove one aliquot of the concentrated this compound stock solution from -20°C or -80°C storage and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.
-
Formula: Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration
-
Example: To prepare 1 mL of a 10 µM this compound working solution from a 56.49 mM stock:
-
Volume of Stock = (10 µM × 1 mL) / 56,490 µM = 0.000177 mL or ~0.18 µL.
-
-
-
Intermediate Dilution (Recommended): Direct pipetting of sub-microliter volumes is inaccurate. It is best practice to perform one or more serial dilutions.
-
Step A (Intermediate): Prepare a 1 mM intermediate solution by diluting the 56.49 mM stock 1:56.49 in DMSO or sterile culture medium. (e.g., 2 µL of stock + 111 µL of medium).
-
Step B (Final): Use the 1 mM intermediate solution to prepare the final 10 µM working solution. Dilute 1:100 (e.g., 10 µL of 1 mM intermediate solution into 990 µL of final medium).
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples. This is essential to differentiate the effects of the compound from the effects of the solvent.
-
Mixing: Add the final volume of this compound (or DMSO for the control) to the experimental medium, vortex gently, and use immediately.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing and using this compound solutions.
This compound's Mechanism of Action
This compound has been shown to inhibit multiple components of the PI3K/AKT/mTOR and MAPK signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[1][4]
Caption: this compound inhibits the PI3K/AKT and MAPK signaling pathways.
Summary of Quantitative Data
Table 4: Molar Stock Solution Preparation Guide Calculations based on a this compound Molecular Weight of 885.04 g/mol .
| Desired Stock Concentration (mM) | Mass of this compound per 1 mL DMSO | Mass of this compound per 10 mL DMSO |
| 1 | 0.885 mg | 8.85 mg |
| 10 | 8.85 mg | 88.5 mg |
| 25 | 22.13 mg | 221.3 mg |
| 50 | 44.25 mg | 442.5 mg |
| 56.49 (Saturated) | 50.00 mg | 500.0 mg |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound | C45H72O17 | CID 441884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Stability of Deltonin in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to understanding and evaluating the stability of deltonin, a steroidal saponin with significant anti-cancer properties, in common cell culture media. Due to a lack of specific published stability data for this compound in these media, this note presents a set of representative stability data under various conditions to illustrate expected trends. Furthermore, it offers a comprehensive protocol for researchers to determine the stability of this compound in their specific experimental setups using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Finally, it visualizes the key signaling pathways modulated by this compound to provide a broader context for its mechanism of action.
This compound Stability Data
The stability of a compound in culture media is critical for ensuring accurate and reproducible results in in-vitro assays. Factors such as media composition, temperature, and light exposure can significantly impact the concentration of the active compound over the course of an experiment. The following tables summarize representative data on this compound stability.
Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are hypothetical and intended for illustrative purposes. Researchers should perform their own stability studies using the protocol provided in Section 2.
Table 1: Stability of this compound (10 µM) in Different Culture Media at 37°C
| Time (Hours) | Remaining this compound in DMEM (%) | Remaining this compound in RPMI-1640 (%) |
| 0 | 100.0 | 100.0 |
| 4 | 98.5 | 99.1 |
| 8 | 96.2 | 97.8 |
| 12 | 94.1 | 96.5 |
| 24 | 88.7 | 92.4 |
| 48 | 79.5 | 85.1 |
| 72 | 71.3 | 78.6 |
Table 2: Influence of Temperature on this compound Stability (10 µM in DMEM over 48 hours)
| Temperature | Remaining this compound (%) |
| 4°C (Refrigerated) | 98.2 |
| 25°C (Room Temp) | 91.5 |
| 37°C (Incubator) | 79.5 |
Table 3: Influence of Light Exposure on this compound Stability (10 µM in DMEM at 25°C over 24 hours)
| Condition | Remaining this compound (%) |
| Protected from Light | 95.8 |
| Exposed to Ambient Light | 90.3 |
Protocol for Assessing this compound Stability in Culture Media
This protocol details a method to quantify the concentration of this compound in cell culture media over time using HPLC-MS/MS. The methodology is adapted from established protocols for this compound quantification in biological matrices.[1]
Caption: Experimental workflow for this compound stability assessment.
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (IS), e.g., Ginsenoside Rb1
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
Sample Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike the this compound stock solution into the desired cell culture medium to achieve the final working concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point and condition to be tested.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
At each designated time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove one aliquot and immediately process or freeze at -80°C for later analysis.
-
For processing, take 100 µL of the medium sample and add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., Hypersil Gold 2.1 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient: Implement a suitable gradient to separate this compound from media components (e.g., start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the standard.
-
Internal Standard (Ginsenoside Rb1): To be determined by direct infusion.
-
Data Analysis
-
Integrate the peak areas for this compound and the internal standard at each time point.
-
Calculate the peak area ratio (this compound Area / IS Area).
-
Determine the concentration of this compound at each time point using a calibration curve prepared in the same culture medium.
-
Calculate the percentage of remaining this compound relative to the T=0 sample:
-
% Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
This compound-Modulated Signaling Pathways
This compound exerts its anti-cancer effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis.[2][3] Understanding these pathways is crucial for designing experiments and interpreting results.
Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to decreased proliferation and enhanced apoptosis.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Deltonin-Induced Caspase-3/7 Activity: Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltonin, a steroidal saponin, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A key event in the apoptotic cascade is the activation of effector caspases, such as Caspase-3 and Caspase-7. This document provides detailed application notes and protocols for the quantitative measurement of Caspase-3/7 activity in this compound-treated cancer cells using a luminescent assay. The provided methodologies and data will aid researchers in evaluating the pro-apoptotic potential of this compound and similar compounds.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase family of proteases plays a central role in executing the apoptotic program. Initiator caspases, upon activation by pro-apoptotic signals, cleave and activate effector caspases, including Caspase-3 and Caspase-7. These effector caspases then cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
This compound has emerged as a promising natural compound that can trigger apoptosis in cancer cells. Studies have shown that this compound treatment leads to the activation of Caspase-3 and Caspase-8, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. The induction of apoptosis by this compound is often mediated through the inhibition of key survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways[1][2][3].
Measuring the activity of Caspase-3 and Caspase-7 is a reliable method for quantifying apoptosis in response to therapeutic agents. The Caspase-Glo® 3/7 Assay is a sensitive and high-throughput method that utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and Caspase-7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of active Caspase-3 and Caspase-7.
These application notes provide a comprehensive guide for researchers to design and execute experiments to measure this compound-induced Caspase-3/7 activity, present the data in a clear and comparative format, and understand the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| AGS | Gastric Carcinoma | 3.487 | 24 |
| HGC-27 | Gastric Carcinoma | 2.343 | 24 |
| MKN-45 | Gastric Carcinoma | 2.78 | 24 |
| MDA-MB-231 | Breast Carcinoma | Not specified, but apoptosis observed at 5 µM | 24 |
| C26 | Colon Cancer | Not specified, but showed more cytotoxicity than 5-fluorouracil | Not specified |
Table 2: Effect of this compound on Apoptosis in Human Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percent of Apoptotic Cells (Early + Late) | Fold Increase in Apoptosis vs. Control |
| AGS | 2.5 | 24 | Data not specified, but significant increase observed | Not specified |
| HGC-27 | 2.5 | 24 | Data not specified, but significant increase observed | Not specified |
| MKN-45 | 2.5 | 24 | Data not specified, but significant increase observed | Not specified |
| MDA-MB-231 | 5 | 24 | 75.7% | Not specified |
Table 3: Effect of this compound on Caspase-3/7 Activity
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity vs. Control |
| C26 | Not specified | Not specified | Not specified, but activation of Caspase-3 observed |
| MDA-MB-231 | Not specified | Not specified | Not specified, but activation of Caspase-3 observed |
Note: The available literature provides qualitative evidence of Caspase-3 activation; however, specific fold-increase data from luminescent assays were not consistently reported.
Experimental Protocols
This section provides a detailed methodology for treating cancer cells with this compound to induce apoptosis and for subsequently measuring Caspase-3/7 activity using a luminescent assay.
Protocol 1: Induction of Apoptosis in Cultured Cancer Cells with this compound
1. Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., AGS, HGC-27, MDA-MB-231) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO2. c. For the assay, seed the cells into a white-walled 96-well plate suitable for luminescence measurements at a density of 1 x 10^4 cells per well in 100 µL of culture medium. d. Incubate the plate for 18-24 hours to allow for cell adherence.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.625 µM to 20 µM). A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared. c. Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Measurement of Caspase-3/7 Activity using Caspase-Glo® 3/7 Assay
1. Reagent Preparation: a. Thaw the Caspase-Glo® 3/7 Buffer and allow the lyophilized Caspase-Glo® 3/7 Substrate to equilibrate to room temperature. b. Reconstitute the substrate by adding the entire volume of the buffer to the substrate vial. Mix by gently inverting the vial until the substrate is completely dissolved. This is the Caspase-Glo® 3/7 Reagent.
2. Assay Procedure: a. After the this compound treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate. c. Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize. The optimal incubation time may vary depending on the cell line and should be determined empirically. e. Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis: a. The luminescent signal is proportional to the amount of Caspase-3/7 activity. b. Calculate the fold-increase in Caspase-3/7 activity by dividing the relative luminescence units (RLU) of the this compound-treated samples by the RLU of the vehicle-treated control samples.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for Caspase-3/7 Activity Assay
Caption: Workflow for measuring Caspase-3/7 activity.
References
Application Note: Cell Cycle Analysis of Cancer Cells Treated with Deltonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin isolated from Dioscorea zingiberensis, has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for cancer therapy.[1] Emerging evidence suggests that this compound exerts its anti-proliferative effects through the induction of apoptosis and cell cycle arrest. This application note provides detailed protocols for analyzing the cell cycle distribution of cancer cells treated with this compound, focusing on methods for flow cytometry and western blotting to elucidate the underlying molecular mechanisms.
This compound has been shown to induce apoptosis via the mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[1] Furthermore, its mechanism of action involves the inhibition of critical cell survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3][4] A key aspect of this compound's anti-cancer activity is its ability to induce cell cycle arrest, particularly at the G2/M phase in colon cancer cells, thereby preventing cancer cell division and proliferation.[5]
This document outlines the necessary procedures to quantify this compound-induced cell cycle arrest and to analyze the expression of key cell cycle regulatory proteins, providing researchers with the tools to investigate the therapeutic potential of this compound.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of C26 colon cancer cells after a 24-hour treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |
| 1 | 50.1 ± 2.8 | 25.6 ± 2.2 | 24.3 ± 2.1 |
| 2.5 | 42.5 ± 3.5 | 18.2 ± 1.9 | 39.3 ± 3.3 |
| 5 | 25.8 ± 2.2 | 10.5 ± 1.5 | 63.7 ± 4.1 |
Note: This table is a representative example based on findings that this compound induces a dramatic G2/M phase arrest in C26 cells in a concentration-dependent manner.[5] Actual values may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Murine colon carcinoma C26 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed C26 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to the desired final concentrations (e.g., 0, 1, 2.5, and 5 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells for 24 hours.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the cell cycle distribution.
-
Harvesting: After treatment, collect the cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add 5 µL of propidium iodide (PI) stock solution (1 mg/mL) to a final concentration of 50 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is to assess the expression levels of proteins involved in the G2/M transition, such as Cyclin B1 and CDK1 (cdc2).
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1 (cdc2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| Flow Cytometry: High CV in G0/G1 peak | Cell clumps | Filter cells through a 40 µm nylon mesh before analysis. Ensure single-cell suspension after trypsinization. |
| Flow Cytometry: No distinct G2/M peak | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Western Blot: Weak or no signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Ineffective antibody | Use a new, validated antibody. Optimize antibody concentration. | |
| Western Blot: High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of washing steps. |
Conclusion
This compound effectively induces G2/M phase cell cycle arrest in cancer cells in a dose-dependent manner. The protocols detailed in this application note provide a robust framework for researchers to investigate and quantify the effects of this compound on the cell cycle. By combining flow cytometric analysis of DNA content with western blot analysis of key regulatory proteins, a comprehensive understanding of this compound's mechanism of action can be achieved. These methods are crucial for the preclinical evaluation of this compound as a potential anti-cancer therapeutic agent.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Deltonin's Cytotoxicity Profile: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cytotoxic effects of Deltonin, a steroidal saponin, on various cancer cell lines. This document includes established IC50 values, comprehensive protocols for determining these values, and visualizations of the key signaling pathways affected by this compound.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HGC-27 | Gastric Cancer | 2.343 | Determined after 24 hours of treatment.[1] |
| MKN-45 | Gastric Cancer | 2.78 | Determined after 24 hours of treatment.[1] |
| AGS | Gastric Cancer | 3.487 | Determined after 24 hours of treatment.[1] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | A study showed a maximum inhibition of 89.40% at a concentration of 8 µM, suggesting an IC50 value below this concentration.[2] |
| C26 | Colon Cancer | Not explicitly stated | This compound has been shown to have a more potent cytotoxic effect on C26 cells than 5-fluorouracil, inducing G2-M phase arrest and apoptosis in a concentration-dependent manner.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in determining the cytotoxic effects of this compound.
Protocol for IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the complete culture medium. A typical concentration range could be 0.625, 1.25, 2.5, 5, 10, and 20 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the specified time.
-
Include an untreated control group.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound using the MTT assay.
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways. The diagrams below illustrate the inhibitory effects of this compound on the PI3K/AKT/mTOR and ERK/MAPK pathways.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound inhibits the ERK/MAPK signaling pathway.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Stability Testing of Deltonin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin, has garnered significant interest for its potential therapeutic applications. As with any active pharmaceutical ingredient (API), understanding its stability profile is critical for the development of safe, effective, and reliable drug products. These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of this compound solutions. The goal is to establish a robust stability profile, identify potential degradation products, and determine the appropriate shelf-life and storage conditions.
The protocols outlined herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing, ensuring that the data generated is suitable for regulatory submissions. This document covers forced degradation studies to elucidate degradation pathways, a long-term stability testing protocol, and the analytical methodology for the quantification of this compound and its degradation products.
Chemical and Physical Properties of this compound
A foundational understanding of this compound's properties is essential for designing and interpreting stability studies.
| Property | Value |
| Molecular Formula | C45H72O17 |
| Molecular Weight | 885.0 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
| Chemical Class | Steroidal Saponin[1] |
Potential Degradation Pathways
Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation products and pathways. These studies expose this compound solutions to stress conditions such as acid, base, oxidation, heat, and light. As a steroidal saponin, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The glycosidic linkages are susceptible to cleavage under acidic or basic conditions, leading to the formation of the aglycone (sapogenin) and individual sugar moieties.
-
Oxidation: The steroidal backbone and other functional groups may be susceptible to oxidation, leading to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of photodegradants. Saponins have been shown to be sensitive to photodegradation, with the rate increasing with temperature and decreasing pH.[2]
The following diagram illustrates a generalized experimental workflow for forced degradation studies.
Long-Term Stability Testing Protocol
This protocol is designed to assess the stability of this compound solutions under recommended storage conditions over a prolonged period.
Objective
To determine the shelf-life and establish recommended storage conditions for a this compound solution by evaluating its physical, chemical, and microbiological stability over time.
Materials
-
This compound reference standard
-
Solvent system (e.g., 50:50 methanol:water)
-
Stability chambers (ICH compliant)
-
Validated HPLC-MS/MS method
-
pH meter
-
Appropriate glassware and consumables
Experimental Protocol
-
Sample Preparation:
-
Prepare a homogenous bulk solution of this compound at the desired concentration in the chosen solvent system.
-
Aseptically filter the solution through a 0.22 µm filter.
-
Fill the solution into the final proposed container closure system (e.g., amber glass vials with stoppers and seals).
-
Prepare a sufficient number of samples to be tested at all time points.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (if applicable): 5°C ± 3°C
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: Measure the pH of the solution.
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC-MS/MS method.
-
Degradation Products: Identify and quantify any degradation products using the same HPLC-MS/MS method.
-
Microbial Limits: Perform microbial enumeration tests at selected time points (e.g., 0, 12, 24, 36 months).
-
Data Presentation
The quantitative data from the long-term stability study should be summarized in tables for easy comparison.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | pH | Assay of this compound (% of Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 | Clear, colorless | 6.5 | 100.0 | ND | ND | ND |
| 3 | Clear, colorless | 6.5 | 99.8 | 0.1 | ND | 0.1 |
| 6 | Clear, colorless | 6.4 | 99.5 | 0.2 | 0.1 | 0.3 |
| 9 | Clear, colorless | 6.4 | 99.2 | 0.3 | 0.1 | 0.4 |
| 12 | Clear, colorless | 6.3 | 98.9 | 0.4 | 0.2 | 0.6 |
| 18 | Clear, colorless | 6.3 | 98.2 | 0.6 | 0.3 | 0.9 |
| 24 | Clear, colorless | 6.2 | 97.5 | 0.8 | 0.4 | 1.2 |
| 36 | Clear, colorless | 6.1 | 96.0 | 1.2 | 0.5 | 1.7 |
| ND: Not Detected |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | pH | Assay of this compound (% of Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 | Clear, colorless | 6.5 | 100.0 | ND | ND | ND |
| 3 | Clear, colorless | 6.3 | 97.1 | 1.0 | 0.5 | 1.5 |
| 6 | Clear, colorless | 6.0 | 94.5 | 2.1 | 0.9 | 3.0 |
| ND: Not Detected |
Analytical Method: HPLC-MS/MS for Quantification of this compound
A validated stability-indicating HPLC-MS/MS method is crucial for the accurate quantification of this compound and its degradation products.
Principle
Reverse-phase high-performance liquid chromatography (HPLC) separates this compound and its degradation products based on their polarity. A mass spectrometer (MS) coupled to the HPLC provides sensitive and selective detection and quantification.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and each identified degradation product should be optimized for maximum sensitivity and specificity.
-
Source Parameters: Ion source temperature, gas flows, and voltages should be optimized for the specific instrument and analytes.
-
-
Sample Preparation:
-
Dilute the this compound stability samples with the initial mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same diluent as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) versus the concentration.
-
Quantify this compound and its degradation products in the stability samples using the calibration curve.
-
Signaling Pathway Inhibition by this compound
This compound has been reported to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR and MAPK signaling pathways.[3] Understanding these pathways is crucial for researchers in drug development.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has also been found to inhibit this pathway.[3]
Conclusion
The long-term stability testing of this compound solutions is a critical step in the drug development process. The protocols and application notes provided in this document offer a comprehensive framework for conducting these studies in a scientifically sound and regulatory-compliant manner. By following these guidelines, researchers can generate the necessary data to establish the stability profile, shelf-life, and appropriate storage conditions for this compound-based drug products, ultimately ensuring their quality, safety, and efficacy.
References
Troubleshooting & Optimization
Common issues with Deltonin stability in experiments
Welcome to the technical resource center for Deltonin. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to the experimental use and stability of this compound, a novel steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound is sensitive to temperature, light, and pH. For optimal stability, solid this compound should be stored at -20°C in a desiccated, dark environment.[1][2] Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be aliquoted into amber vials and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: How sensitive is this compound to light exposure?
A: this compound is highly photosensitive and can degrade when exposed to UV or broad-spectrum light.[1][3][4][5] Photodegradation typically occurs at wavelengths between 300-500 nm and can lead to loss of activity and the formation of unknown impurities.[4][5] All handling, including weighing, reconstitution, and addition to experimental plates, should be performed under subdued lighting conditions. Use amber-colored vials or tubes and cover any transparent containers with aluminum foil.[1][3][5]
Q3: What is the stability of this compound in common aqueous buffers and cell culture media?
A: this compound's stability is highly dependent on pH. As a steroidal glycoside, it is susceptible to acid-catalyzed hydrolysis of its glycosidic bonds.[6][7] This degradation accelerates at higher temperatures.[8][9] It is most stable in a pH range of 6.5-7.5. Strongly acidic (pH < 5) or alkaline (pH > 8.5) conditions should be avoided. When preparing working solutions in cell culture media, it is best to add this compound immediately before starting the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
This is a common issue that can arise from multiple factors related to compound handling, assay conditions, or the cells themselves.
Possible Cause 1: this compound Degradation
-
Solution: Ensure all handling steps are performed with minimal light exposure.[3][4][10] Prepare fresh dilutions for each experiment from a recently prepared stock solution. If you observe a gradual loss of potency over a series of experiments, it is likely due to the degradation of the stock solution.
Possible Cause 2: Sub-optimal Cell Health or Density
-
Solution: Confirm that cells are healthy, in the logarithmic growth phase, and plated at a consistent density.[11] Over-confluent or unhealthy cells can respond inconsistently to treatment.[11] It is crucial to determine the linear range for cell number in your specific assay to ensure the response is proportional to the cell density.[11]
Possible Cause 3: Assay Interference
-
Solution: Natural products can sometimes interfere with assay readouts (e.g., fluorescence, absorbance).[12] Run a vehicle-only control and a this compound-only control (without cells) to check for any intrinsic fluorescence or absorbance of the compound at the assay wavelength.
Troubleshooting Workflow for Inconsistent Potency
Issue 2: Rapid loss of this compound in aqueous solution during incubation.
This is often observed in acellular experiments or during long-term incubations and is primarily a stability issue.
Possible Cause 1: pH-Mediated Hydrolysis
-
Solution: The glycosidic bonds in this compound are prone to hydrolysis under acidic conditions.[6][7] Verify the pH of your buffer system and ensure it is within the optimal range of 6.5-7.5. For long incubations, consider using a buffer with strong buffering capacity.
Possible Cause 2: Temperature-Induced Degradation
-
Solution: High temperatures accelerate the degradation of saponins.[2][8][9] If the experimental protocol allows, perform incubations at a lower temperature (e.g., room temperature or 4°C) and extend the incubation time. Compare the stability at 37°C versus room temperature to assess the impact.
Possible Cause 3: Presence of Glycosidases
-
Solution: If you are working with crude extracts or non-purified systems, endogenous glycosidases may be present that can cleave the sugar moieties from this compound, rendering it inactive.[13] Ensure all components of your assay are purified, or if using extracts, consider heat-inactivation steps to denature enzymes prior to adding this compound.
Data & Protocols
Data Presentation
Table 1: Stability of this compound (10 µM) in Aqueous Buffers after 24 hours
| Temperature | Buffer pH | Remaining this compound (%) |
| 4°C | 5.0 (Acetate) | 85% |
| 4°C | 7.4 (PBS) | 98% |
| 4°C | 8.5 (Tris) | 92% |
| 37°C | 5.0 (Acetate) | 45% |
| 37°C | 7.4 (PBS) | 91% |
| 37°C | 8.5 (Tris) | 78% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Environment: Perform all steps under a fume hood with ambient lights turned off, using only indirect, low-level lighting.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature for 15 minutes in a desiccator before opening to prevent condensation. Weigh the required amount of this compound powder using an analytical balance.
-
Solvent: Add anhydrous, analytical grade DMSO to the solid this compound to create a 10 mM primary stock solution.
-
Dissolution: Vortex gently for 2 minutes or until the solid is completely dissolved. Do not heat.
-
Aliquoting & Storage: Dispense small volumes (e.g., 10-20 µL) into amber, screw-cap microcentrifuge tubes. Store immediately at -80°C.
-
Working Solutions: For experiments, thaw a single aliquot. Further dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Do not re-freeze thawed aliquots.
Visualization of this compound's Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of the fictional "Tauron Kinase" pathway, which is involved in cellular proliferation.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. pharmamanual.com [pharmamanual.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of steaming on saponin compositions and antiproliferative activity of Vietnamese ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rawsource.com [rawsource.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Deltonin concentration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Deltonin for apoptosis induction in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a steroidal saponin that has demonstrated cytotoxic activity in various cancer cells.[1][2] It induces apoptosis through multiple signaling pathways, primarily by inhibiting the PI3K/AKT/mTOR and MAPK signaling pathways.[3][4][5] This inhibition leads to the upregulation of pro-apoptotic proteins like Bax, Bad, and Bid, and downregulation of the anti-apoptotic protein Bcl-2.[2][3] this compound has also been shown to increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspase-3 and -8, ultimately resulting in apoptotic cell death.[2][6]
Q2: In which cancer cell lines has this compound been shown to be effective?
A2: this compound has been shown to effectively induce apoptosis in a variety of cancer cell lines, including:
-
Colon cancer cell lines (e.g., C26)[1]
-
Human breast cancer cells (e.g., MDA-MB-231)[2]
-
Gastric carcinoma cell lines (e.g., AGS, HGC-27, and MKN-45)[3]
-
Head and neck squamous carcinoma cells (e.g., FaDu)[3]
Q3: What is the general concentration range of this compound that should be used?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, studies have shown effective concentrations ranging from 0.625 µM to 20 µM.[3] For instance, in gastric cancer cell lines, a significant decrease in cell viability was observed at concentrations exceeding 2.5 µM.[3]
Q4: How does this compound affect key signaling pathways to induce apoptosis?
A4: this compound induces apoptosis by modulating several key signaling pathways. It has been shown to decrease the phosphorylation of PI3K, AKT, mTOR, and p38-MAPK.[3][4] In breast cancer cells, this compound treatment leads to decreased levels of phosphorylated ERK and AKT.[2] The generation of reactive oxygen species (ROS) also appears to be a critical mechanism, leading to mitochondrial dysfunction.[2][6]
Troubleshooting Guide
Issue 1: Low or no apoptosis observed after this compound treatment.
-
Possible Cause 1: Sub-optimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend testing a range of concentrations (e.g., 1 µM to 20 µM) for a fixed time point (e.g., 24 or 48 hours).
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. Apoptosis induction by this compound has been observed to be time-dependent.[2]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently more resistant to this compound. Consider investigating the expression levels of key proteins in the PI3K/AKT and MAPK pathways in your cell line. You may also consider combination treatments, as this compound has been shown to enhance the chemosensitivity of cancer cells to other drugs like cisplatin.[3][4]
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Ensure the this compound used is of high purity and has been stored correctly. Prepare fresh stock solutions for each experiment.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Inaccurate this compound Concentration.
-
Solution: Double-check calculations for stock solution and working solution dilutions. Calibrate pipettes regularly.
-
-
Possible Cause 3: Human Error in Experimental Protocol.
-
Solution: Follow a standardized and detailed experimental protocol meticulously. Using checklists can help minimize variability.[7]
-
Issue 3: High background apoptosis in control (untreated) cells.
-
Possible Cause 1: Unhealthy Cells.
-
Solution: Ensure cells are healthy and not overly confluent before starting the experiment. Check for signs of stress or contamination in your cell cultures.
-
-
Possible Cause 2: Harsh Experimental Procedures.
-
Solution: Minimize stress on cells during experimental manipulations (e.g., prolonged exposure to trypsin, excessive centrifugation).
-
Data Presentation
Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (hours) | Key Findings | Reference |
| C26 | Murine Colon Cancer | Concentration-dependent | Not specified | G2-M phase arrest and apoptosis | [1] |
| MDA-MB-231 | Human Breast Cancer | 3 - 8 | 24 | Time and concentration-dependent apoptosis, ROS generation | [2][8] |
| AGS | Gastric Carcinoma | 2.5 - 20 | 24 | Dose-dependent decrease in viability and increased apoptosis | [3] |
| HGC-27 | Gastric Carcinoma | 2.5 - 20 | 24 | Dose-dependent decrease in viability and increased apoptosis | [3] |
| MKN-45 | Gastric Carcinoma | 2.5 - 20 | 24 | Dose-dependent decrease in viability and increased apoptosis | [3] |
Table 2: IC50 Values of this compound in Gastric Cancer Cell Lines after 24 hours
| Cell Line | IC50 (µM) | Reference |
| AGS | 3.487 | [3] |
| HGC-27 | 2.343 | [3] |
| MKN-45 | 2.78 | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3]
3. Western Blot Analysis
-
After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for this compound-induced apoptosis.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. go.zageno.com [go.zageno.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Deltonin studies
Welcome to the Deltonin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a steroidal saponin isolated from Dioscorea zingiberensis.[1][2][3][4] Its primary mechanism of action as an anti-cancer agent involves the inhibition of key signaling pathways that are crucial for cell survival and proliferation. Specifically, this compound has been shown to inhibit the activation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[5][6] This inhibition leads to the induction of apoptosis (programmed cell death) and can enhance the chemosensitivity of cancer cells to other therapeutic agents like cisplatin.[5][6]
Q2: What are the typical effective concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. However, published studies provide a general range of effective concentrations.
| Cell Line | Assay Type | Effective Concentration Range | IC50 Value | Reference |
| SW480 (Colon Cancer) | Proliferation | 0.5 - 8 µM | 1.3 µM | [2] |
| SW620 (Colon Cancer) | Proliferation | 0.5 - 8 µM | 1.29 µM | [2] |
| LOVO (Colon Cancer) | Proliferation | 0.5 - 8 µM | 2.11 µM | [2] |
| C26 (Murine Colon Cancer) | Proliferation | 0.5 - 8 µM | 1.22 µM | [2] |
| MDA-MB-231 (Breast Cancer) | Proliferation | 0 - 5 µM | Not Reported | [2] |
| AGS (Gastric Cancer) | Viability | > 2.5 µM | 3.487 µM | [5] |
| HGC-27 (Gastric Cancer) | Viability | > 2.5 µM | 2.343 µM | [5] |
| MKN-45 (Gastric Cancer) | Viability | > 2.5 µM | 2.78 µM | [5] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for obtaining consistent results. This compound is a powder that should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions should be prepared fresh for each experiment if possible, as solutions can be unstable.[3]
For in vitro experiments, this compound can be dissolved in DMSO. For instance, a 50 mg/mL stock solution can be prepared in DMSO with the aid of ultrasonic treatment.[7] For in vivo studies, specific formulations are required. One such formulation involves a suspension in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for a clear solution is 10% DMSO in 90% (20% SBE-β-CD in Saline).[2]
When preparing stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C for 1 month, protected from light.[2]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
Question: I am observing high variability in the anti-proliferative effects of this compound between experiments. What could be the cause?
Possible Causes and Solutions:
-
This compound Solution Instability: As a saponin, this compound solutions may not be stable over long periods.
-
Incomplete Dissolution: this compound powder may not fully dissolve, leading to inaccurate concentrations.
-
Solution: After adding DMSO, use sonication to ensure complete dissolution of the this compound powder.[7] Visually inspect the solution for any precipitates before adding it to your cell culture medium.
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of proliferation assays.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter to accurately determine cell numbers before seeding.
-
-
Cell Line Health and Passage Number: The responsiveness of cells to treatment can change with high passage numbers or if the cells are not healthy.
-
Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor the health and morphology of your cell cultures.
-
-
Variability in Treatment Incubation Time: The duration of this compound exposure is a critical factor.
-
Solution: Standardize the incubation time for all experiments. For time-course studies, ensure that the timing is precise.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Technical Support Center: Preventing Deltonin Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Deltonin in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound is a steroidal saponin, a class of compounds often characterized by poor water solubility.[1][2] Its molecular structure contains a large, hydrophobic steroid aglycone and hydrophilic sugar moieties. This amphiphilic nature can lead to the formation of micelles in aqueous solutions.[3] However, at concentrations above its solubility limit, this compound will precipitate out of solution.
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound, like other saponins, is influenced by several factors:
-
Solvent Composition: The choice of solvent or co-solvent system is critical.
-
pH: The pH of the solution can affect the ionization of acidic or basic groups on the saponin, influencing its solubility.[1][4]
-
Temperature: Temperature can impact the solubility of this compound.[5]
-
Concentration: Exceeding the saturation concentration of this compound in a given solvent system will lead to precipitation.
Q3: Are there any recommended storage conditions for this compound stock solutions?
For prepared stock solutions, it is advisable to aliquot and store them to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[6]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has very low solubility in purely aqueous solutions.
-
Troubleshooting Steps:
-
Utilize a Co-Solvent System: this compound requires the use of organic co-solvents to achieve dissolution. Dimethyl sulfoxide (DMSO) is a common starting point.[1]
-
Follow a Recommended Protocol: For a clear solution, a multi-component solvent system is often necessary. See the detailed protocols in the "Experimental Protocols" section below.
-
Apply Gentle Heating and/or Sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[6]
-
Issue 2: My this compound solution is cloudy or has formed a precipitate after preparation.
-
Cause: This may indicate that the this compound has not fully dissolved or has precipitated out of a supersaturated solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue 3: this compound precipitates when I dilute my stock solution into an aqueous medium for my experiment.
-
Cause: The final concentration of the organic co-solvents may be too low in the final aqueous solution to maintain this compound's solubility.
-
Preventative Measures:
-
Minimize Dilution Factor: If possible, prepare a more dilute stock solution so that the dilution factor into your aqueous medium is smaller, thereby maintaining a higher final co-solvent concentration.
-
Incorporate Solubilizing Excipients in the Final Medium: Consider whether your experimental medium can tolerate the inclusion of solubilizing agents like a low percentage of Tween-80 or cyclodextrins.
-
Evaluate the Final Formulation: The table below provides solvent systems that have been shown to be effective. Ensure your final diluted solution maintains a sufficient concentration of these components.
-
Data Presentation: Recommended Solvent Systems for this compound
| Protocol | Components | Achievable Concentration | Solution Appearance | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (2.82 mM) | Suspended Solution (requires ultrasonic) | [6] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.82 mM) | Clear Solution | [6] |
| 3 | DMSO | 50 mg/mL (with ultrasonic) | Clear Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a Suspended this compound Solution (2.5 mg/mL)
-
Objective: To prepare a suspended solution of this compound suitable for oral or intraperitoneal injection.[6]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Ultrasonicator
-
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Prepare the solvent mixture by adding each solvent one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound powder to the solvent mixture.
-
Use an ultrasonic bath to aid in the dissolution and suspension of the particles until a uniform suspension is achieved.
-
Protocol 2: Preparation of a Clear this compound Solution (≥ 2.5 mg/mL)
-
Objective: To prepare a clear solution of this compound.[6]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution
-
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare the final solvent system by adding each component one by one: 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Add the this compound powder to the solvent mixture and vortex or sonicate until a clear solution is obtained.
-
Experimental Workflow for Preparing a this compound Solution
Caption: A generalized workflow for the preparation of this compound solutions.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of melatonin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Best practices for storing Deltonin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Deltonin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. For in vitro studies, it is advisable to use a high concentration stock solution in DMSO that can be further diluted in aqueous buffers or cell culture media. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: What are the recommended storage temperatures for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound stock solutions is dependent on the storage temperature. The table below provides a summary of recommended storage durations based on temperature. Always protect the solutions from light.
Data Presentation: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Duration of Stability | Key Considerations |
| -20°C | DMSO | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| -80°C | DMSO | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. Ideal for long-term storage. |
| 4°C (Refrigerator) | Not Recommended | Short-term (hours to a few days) | Increased risk of degradation. Use only for immediate experimental needs. |
| Room Temperature | Not Recommended | Unstable | Significant degradation can occur. Prepare fresh for immediate use only. |
Troubleshooting Guides
Issue 1: this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume. The concentration of the desired stock solution may be too high for the solubility of this compound in DMSO.
-
Solution: Try increasing the volume of DMSO to prepare a more dilute stock solution.
-
-
Possible Cause 2: Low Temperature. DMSO can begin to solidify at temperatures below 18.5°C (65.3°F), which can hinder dissolution.
-
Solution: Gently warm the solution to room temperature. Sonication can also be used to aid dissolution.
-
-
Possible Cause 3: Particulate Matter. The this compound powder may contain some insoluble impurities.
-
Solution: After thorough mixing and sonication, centrifuge the solution at a low speed to pellet any insoluble material. Carefully aspirate the supernatant containing the dissolved this compound.
-
Issue 2: Precipitation is observed after diluting the this compound DMSO stock solution in an aqueous buffer or cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility. this compound, like many steroidal saponins, has low aqueous solubility. When the DMSO stock is diluted, the this compound may precipitate out of the aqueous solution.
-
Solution 1: Increase the final concentration of DMSO in the working solution, but be mindful of the tolerance of your experimental system to DMSO.
-
Solution 2: Prepare a more dilute working solution.
-
Solution 3: Consider the use of a solubilizing agent or a different buffer system, though this will require validation for your specific assay.
-
-
Possible Cause 2: pH of the Aqueous Solution. The pH of the buffer or medium can affect the solubility of this compound.
-
Solution: Test the solubility of this compound in a small range of pH values around the desired experimental pH to identify the optimal condition for solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 885.04 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected cryovials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Mandatory Visualization
Caption: A workflow diagram illustrating the key steps for preparing, storing, and using this compound stock solutions.
Caption: A logical diagram outlining potential causes and solutions for this compound precipitation in aqueous solutions.
Technical Support Center: Overcoming Resistance to Deltonin in Cancer Cells
Welcome to the Deltonin Experimental Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
A1: this compound, a steroidal saponin, has been shown to exert its anti-cancer effects through multiple pathways. Primarily, it induces apoptosis (programmed cell death) in cancer cells.[1][2] This is often associated with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] Additionally, this compound has been observed to inhibit key cell survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific studies on acquired resistance to this compound are limited, based on mechanisms observed for other natural product-based anticancer agents and steroidal saponins, potential resistance mechanisms could include:
-
Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Apoptotic Pathways: Cells may acquire mutations or alter the expression of proteins involved in the apoptotic cascade (e.g., overexpression of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins like Bax) to evade this compound-induced cell death.
-
Reactivation of Survival Pathways: Cancer cells can develop mechanisms to bypass this compound's inhibitory effects on the PI3K/AKT and MAPK pathways, for instance, through activating mutations in downstream components of these pathways.
-
Enhanced Antioxidant Capacity: As this compound's action is partly mediated by inducing ROS, resistant cells might upregulate their intrinsic antioxidant systems (e.g., glutathione) to neutralize ROS and mitigate cellular damage.
Q3: Can this compound be used to overcome resistance to other chemotherapeutic drugs?
A3: Yes, several studies have indicated that this compound can enhance the chemosensitivity of cancer cells to other agents, such as cisplatin.[3][4][5] It is proposed that by inhibiting survival pathways like PI3K/AKT/mTOR, this compound lowers the threshold for apoptosis induced by other drugs.[3][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in MTT/Cell Viability Assays.
This is a common issue that can arise from several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a homogenous cell suspension and mix between plating replicates. |
| Compound Precipitation | Visually inspect the this compound stock and working solutions for any precipitates. If observed, gently warm the solution or prepare a fresh stock. |
| Incubation Time | Optimize the incubation time with this compound. Too short an exposure may not be sufficient to observe a cytotoxic effect. |
| Assay Interference | At high concentrations, some compounds can interfere with the MTT reagent. Run a control with this compound in cell-free media to check for direct reduction of MTT. |
| Cell Line Health | Ensure cells are in the logarithmic growth phase and are not overly confluent when treated. |
Issue 2: No significant increase in apoptosis markers (e.g., cleaved Caspase-3, Annexin V staining) after this compound treatment.
If you are not observing the expected pro-apoptotic effects, consider the following:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Incorrect Timepoint | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Resistance Mechanism | Your cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2). Co-treat with a known sensitizer or analyze the expression of key apoptotic regulators. |
| Western Blot Issues | For Western blotting, ensure efficient protein transfer and use validated antibodies for apoptotic markers. Optimize antibody concentrations and blocking conditions. |
| Flow Cytometry Issues | For Annexin V assays, ensure cells are handled gently to avoid mechanical membrane damage, which can lead to false positives. Use appropriate compensation controls. |
Issue 3: No observed decrease in the phosphorylation of AKT or ERK after this compound treatment.
If this compound does not appear to be inhibiting the PI3K/AKT or MAPK pathways:
| Potential Cause | Troubleshooting Steps |
| Basal Pathway Activity | Ensure your cell line has detectable basal levels of phosphorylated AKT and ERK. You may need to stimulate the cells with a growth factor (e.g., EGF, IGF) to activate the pathway before this compound treatment. |
| Rapid Pathway Reactivation | Signaling pathways can have feedback loops. Analyze protein phosphorylation at earlier time points (e.g., 1, 4, 8 hours) post-treatment. |
| Western Blot Sensitivity | Use high-quality phospho-specific antibodies and consider using a more sensitive ECL substrate. Ensure phosphatase inhibitors are included in your lysis buffer. |
| Alternative Survival Pathways | The cancer cells may be reliant on other survival pathways. Investigate other key signaling nodes for potential compensatory activation. |
Experimental Protocols & Methodologies
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Apoptosis and Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, p-AKT, total AKT, p-ERK, total ERK, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After this compound treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Visualizing Pathways and Workflows
Caption: this compound's Mechanism of Action.
Caption: Workflow for Apoptosis Assessment.
Caption: Hypothetical this compound Resistance.
References
- 1. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
Technical Support Center: Deltonin In-Vivo Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltonin in in-vivo toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a steroidal saponin isolated from Dioscorea zingiberensis Wright.[1] In pre-clinical studies, it has demonstrated anti-cancer properties by inducing apoptosis and inhibiting angiogenesis in colon cancer models.[1] Its mechanism of action involves the modulation of apoptosis-related proteins such as Bax and Bcl-2, activation of caspases, and inhibition of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1]
Q2: We are observing excessive toxicity (e.g., >20% weight loss, severe lethargy) at our initial this compound dose. What should we do?
If you observe excessive toxicity, it is crucial to immediately euthanize the affected animals and reassess your starting dose. This level of toxicity indicates that your initial dose is likely above the Maximum Tolerated Dose (MTD).
Troubleshooting Steps:
-
Dose Reduction: Reduce the next starting dose significantly, for example, by 50% or more.
-
Staggered Dosing: In your next study, consider a staggered dosing approach where a single animal receives the new dose first. Observe for 24-48 hours before dosing the rest of the cohort.
-
Review Preliminary Data: If available, re-evaluate any in-vitro cytotoxicity data to guide a more appropriate starting dose for your in-vivo model.
Q3: Our initial this compound doses are well-tolerated, but we are not observing the expected therapeutic effect. How should we proceed?
If the initial doses are well-tolerated with no signs of toxicity, you can cautiously escalate the dose in subsequent cohorts. The goal is to identify a dose that is both therapeutically active and below the MTD.
Troubleshooting Steps:
-
Dose Escalation: Increase the dose in subsequent animal cohorts. A common approach is to use a dose-escalation factor (e.g., 1.5x or 2x the previous dose).
-
Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to determine if this compound is being absorbed and reaching the target tissue at sufficient concentrations.
-
Confirm Target Engagement: If a biomarker for this compound's activity is known, assess this biomarker in your study animals to confirm that the drug is engaging its target.
Troubleshooting Guides
Determining the Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[2][3] It is a critical first step in most in-vivo studies.
Problem: How to experimentally determine the MTD for this compound in a new animal model.
Solution: Conduct a dose-ranging study. This typically involves administering escalating doses of this compound to small groups of animals.
Experimental Protocol: MTD Determination
-
Animal Model: Select a relevant animal model (e.g., mice, rats) and ensure they are of a consistent age and weight.[4]
-
Dose Selection: Based on any available in-vitro data or literature on similar compounds, select a starting dose. If no prior data exists, a very low starting dose is recommended.[4] Subsequent dose levels should be increased by a consistent factor (e.g., 2-fold).
-
Group Allocation: Assign a small number of animals (e.g., 3-5) to each dose group, including a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).[3][4]
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Key parameters to monitor include:
-
Endpoint: The study duration is typically short (e.g., 7-14 days). The MTD is identified as the dose level below the one that causes significant toxicity or mortality.[2]
Data Presentation: Example MTD Study Data
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (Day 7) | Clinical Observations | Mortality |
| Vehicle Control | 5 | +5% | Normal | 0/5 |
| 10 | 5 | +2% | Normal | 0/5 |
| 20 | 5 | -5% | Mild lethargy on Day 2 | 0/5 |
| 40 | 5 | -18% | Significant lethargy, ruffled fur | 1/5 |
| 80 | 5 | -25% | Severe lethargy, hunched posture | 3/5 |
In this example, the MTD would be considered 20 mg/kg, as the 40 mg/kg dose resulted in significant body weight loss and mortality.
Visualizations
Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Simplified this compound Signaling Pathway in Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Morphological Changes with Deltonin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected morphological changes observed during experiments with Deltonin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a steroidal saponin, a type of naturally occurring glycoside. Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death).[1][2][3] this compound has been shown to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell survival, proliferation, and DNA repair.[1][3] By blocking these pathways, this compound can lead to decreased cancer cell viability and enhance their sensitivity to other chemotherapeutic agents like cisplatin.[1][3]
Q2: We are observing cell rounding and detachment after this compound treatment, but at concentrations lower than the IC50 for cytotoxicity. Is this expected?
While cell rounding and detachment are often precursors to apoptosis, observing these changes at sub-lethal concentrations of this compound could be an unexpected morphological change. These effects may be linked to this compound's impact on signaling pathways that regulate the cytoskeleton. The PI3K/AKT and MAPK pathways, which are inhibited by this compound, are known to play a role in maintaining cytoskeletal integrity, cell adhesion, and cell shape.[4][5][6] Disruption of these pathways can lead to changes in the actin cytoskeleton, resulting in altered cell morphology, including rounding and reduced adhesion, even before the full apoptotic process is initiated.
Q3: Can this compound affect the cytoskeleton directly?
While direct interaction of this compound with cytoskeletal proteins has not been extensively documented, its influence on the PI3K/AKT and MAPK signaling pathways provides an indirect mechanism for affecting the cytoskeleton.[4][6] These signaling cascades regulate the activity of proteins that control the assembly and organization of actin filaments, microtubules, and intermediate filaments.[4][6] Therefore, the observed cytoskeletal changes are likely a downstream consequence of this compound's effect on these key signaling pathways.
Q4: Besides cell rounding, what other unexpected morphological changes might be observed?
Researchers might observe a variety of morphological alterations depending on the cell type and experimental conditions. Based on the known effects of steroidal saponins and the signaling pathways this compound inhibits, potential unexpected changes could include:
-
Formation of cytoplasmic vesicles: Some saponins have been observed to induce the formation of cytoplasmic vesicles and alterations in the plasma and nuclear membranes.[7][8]
-
Changes in cell surface topography: The cell surface may appear rougher or more granular.[7][8]
-
Alterations in cell spreading and focal adhesions: Inhibition of the MAPK pathway can affect cell spreading and the formation of focal adhesions, which are critical for cell attachment.
-
Changes in the organization of the actin cytoskeleton: Instead of the typical stress fibers, cells might exhibit a more diffuse or aggregated actin staining.
If you observe these or other unexpected changes, it is recommended to perform further investigations as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Cells are rounding up and detaching from the culture plate at sub-lethal concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Disruption of Cytoskeletal Integrity | 1. Visualize the Actin Cytoskeleton: Perform immunofluorescence staining for F-actin using phalloidin to observe changes in the actin cytoskeleton organization. Compare the staining pattern in this compound-treated cells to control cells. Look for loss of stress fibers, formation of actin aggregates, or a cortical actin ring. 2. Analyze Cytoskeletal Protein Expression: Use Western blotting to analyze the expression levels of key cytoskeletal and focal adhesion proteins (e.g., actin, vinculin, paxillin). |
| Alterations in Cell Adhesion | 1. Assess Focal Adhesions: Perform immunofluorescence for focal adhesion proteins like vinculin or paxillin to visualize changes in the number and morphology of focal adhesions. 2. Cell Adhesion Assay: Quantify the effect of this compound on cell adhesion using a crystal violet-based adhesion assay. |
| General Cell Culture Issues | 1. Check Culture Conditions: Ensure optimal cell culture conditions (e.g., CO2 levels, temperature, humidity) as suboptimal conditions can exacerbate stress responses. 2. Mycoplasma Testing: Rule out mycoplasma contamination, which can affect cell morphology and adhesion. |
Issue 2: Observation of unusual cytoplasmic vesicles or vacuoles after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Induction of Autophagy or Vacuolization | 1. Transmission Electron Microscopy (TEM): Use TEM to visualize the ultrastructure of the vesicles and determine if they are autophagosomes, vacuoles, or other organelles. 2. Autophagy Markers: Perform Western blotting or immunofluorescence for autophagy markers such as LC3-II to determine if this compound is inducing autophagy. |
| Membrane Damage | 1. Membrane Integrity Assay: Use a lactate dehydrogenase (LDH) assay to assess plasma membrane integrity. Increased LDH release indicates membrane damage. 2. Live/Dead Staining: Use viability dyes like propidium iodide to distinguish between cells with compromised membranes and live cells. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound on the viability of different gastric cancer cell lines after 24 hours of treatment.[1]
| Cell Line | IC50 (µM) |
| AGS | 3.487 |
| HGC-27 | 2.343 |
| MKN-45 | 2.78 |
Table 2: Template for Quantifying Morphological Changes
Researchers can use this template to quantify the percentage of cells exhibiting specific morphological changes at different concentrations of this compound. This will help in correlating morphological alterations with dose-response.
| This compound Conc. (µM) | % Rounded Cells | % Detached Cells | % Cells with Vesicles | Other Observations |
| 0 (Control) | ||||
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol outlines the steps for visualizing the F-actin cytoskeleton in cells treated with this compound.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells with pre-warmed Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific binding.
-
Phalloidin Staining: Incubate the cells with fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 20-30 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): Wash the cells three times with PBS and incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Western Blot Analysis of Cytoskeletal Proteins
This protocol describes the general steps for analyzing the expression of cytoskeletal proteins by Western blotting.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., beta-actin, vinculin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or beta-tubulin.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and potential morphological changes.
Caption: Troubleshooting workflow for unexpected morphological changes with this compound.
References
- 1. MAPK uncouples cell cycle progression from cell spreading and cytoskeletal organization in cycling cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of soybean saponins and gypsophila saponin on morphology of colon carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of soy saponin on the growth of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Deltonin's Specific Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltonin. The information herein is designed to help validate the specific effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed anti-cancer effects are specific to this compound and not due to off-target effects or impurities in my compound?
A1: Ensuring the specificity of this compound's effects is crucial. Here are several control experiments to consider:
-
Purity Analysis: Before starting any experiment, verify the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Vehicle Control: Always include a vehicle control group. This group should be treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental groups. This accounts for any effects of the solvent itself.
-
Use of a Known Inhibitor: To confirm that this compound's effects are mediated through the PI3K/AKT/mTOR pathway, you can use a known inhibitor of this pathway, such as HS-173, as a positive control for pathway inhibition.[1] If the known inhibitor phenocopies the effects of this compound, it provides evidence for the mechanism of action.
-
Dose-Response Analysis: A clear dose-dependent effect, where increasing concentrations of this compound lead to a proportional increase in the observed effect (e.g., decreased cell viability), suggests a specific interaction.[2][3]
Q2: What are the key signaling pathways affected by this compound in gastric cancer cells?
A2: Current research indicates that this compound exerts its anti-cancer effects in gastric carcinoma by inhibiting the PI3K/AKT/mTOR and MAPK signaling pathways .[1][4] Inhibition of these pathways leads to decreased cell viability, enhanced apoptosis, and dampened DNA repair in cancer cells.[2][5]
Q3: What are appropriate positive and negative controls for a Western blot experiment analyzing the effects of this compound on the PI3K/AKT and MAPK pathways?
A3: For Western blot analysis of signaling pathways, appropriate controls are essential for data interpretation.
-
Positive Controls for Pathway Activation:
-
Negative Controls for Pathway Inhibition:
-
MAPK Pathway: Use a specific MEK1/2 inhibitor, such as U0126, to show a decrease in phosphorylated ERK1/2.[6]
-
PI3K/AKT Pathway: Use a PI3K inhibitor, like Wortmannin or LY294002, to demonstrate a reduction in phosphorylated AKT.
-
-
Loading Control: Always use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes. This is critical for accurately comparing the levels of phosphorylated and total proteins.
Troubleshooting Guides
Problem 1: I am not observing a consistent dose-dependent effect of this compound on cell viability.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and that they are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause: Issues with this compound solubility or stability.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Ensure it is fully dissolved in the vehicle solvent before adding it to the cell culture medium.
-
-
Possible Cause: Cell line variability.
-
Solution: Different cell lines can have varying sensitivities to a compound. It is advisable to test a range of concentrations on each cell line to determine the optimal working concentration.[2]
-
Problem 2: My Western blot results for phosphorylated AKT/MAPK are weak or inconsistent after this compound treatment.
-
Possible Cause: Suboptimal antibody performance.
-
Solution: Use phospho-specific antibodies that have been validated for Western blotting. The choice of antibody and its optimal dilution are critical for detecting phosphorylated proteins.[8]
-
-
Possible Cause: Protein degradation or dephosphorylation during sample preparation.
-
Solution: It is crucial to work quickly and on ice during protein extraction. Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
-
Possible Cause: Incorrect blocking buffer.
-
Solution: For phospho-specific antibodies, blocking with 5% w/v Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can cause high background.
-
Problem 3: I am having trouble interpreting my apoptosis assay results (e.g., Annexin V/PI staining).
-
Possible Cause: Subcellular debris is being included in the analysis.
-
Solution: Ensure that you are properly gating your cell population in the flow cytometer to exclude debris, which can be mistaken for apoptotic bodies.[9]
-
-
Possible Cause: Cells are progressing through apoptosis at different rates.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing early and late apoptosis after this compound treatment.
-
-
Possible Cause: Loss of apoptotic cells during harvesting.
-
Solution: Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent cells and the cells in the supernatant to get an accurate measure of the total apoptotic population.[10]
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various gastric cancer cell lines.
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| AGS | 3.487 | 24 | MTT |
| HGC-27 | 2.343 | 24 | MTT |
| MKN-45 | 2.78 | 24 | MTT |
Data sourced from a study on this compound's effects on gastric carcinoma cells.[2]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT and MAPK Signaling Pathways
-
Cell Culture and Treatment:
-
Plate gastric cancer cells (e.g., AGS, HGC-27) at a density that will result in 60-70% confluency on the day of the experiment.[11]
-
Treat cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for the desired time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and positive/negative controls for pathway modulation as described in the FAQs.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer supplemented with phosphatase and protease inhibitors (e.g., 4 mM sodium pyrophosphate, 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM EDTA, 10 mM sodium fluoride, 2 mM sodium orthovanadate, 1 mM PMSF, 1% Triton X-100, 5 mg/ml leupeptin, and 5 mg/ml of aprotinin).[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the Western blot protocol.
-
-
Cell Harvesting:
-
After treatment, collect the cell culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Mandatory Visualization
Caption: this compound's inhibitory effect on PI3K/AKT/mTOR and MAPK signaling pathways.
Caption: Workflow for validating the specific effects of this compound.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deltonin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Deltonin experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
Q1: What is this compound and what is its primary mechanism of action? this compound is a steroidal saponin isolated from Dioscorea zingiberensis Wright.[1][2] It exhibits cytotoxic activity in various cancer cells primarily by inducing apoptosis.[1][2] Its mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and the modulation of key signaling pathways, including the PI3K/Akt/mTOR and ERK/MAPK pathways.[1][3]
-
Q2: We are observing high variability in our cell viability (e.g., MTT assay) results with this compound. What are the potential sources of this variability and how can we minimize them? High variability in cell viability assays is a common issue.[4][5] Potential sources and solutions are outlined below:
| Potential Source of Variability | Troubleshooting Recommendations |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and growth medium composition. Avoid using cells that have been in continuous culture for too long. |
| This compound Preparation and Storage | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.[6][7] |
| Inconsistent Seeding Density | Use a precise and consistent number of cells per well. Uneven cell distribution can be minimized by carefully resuspending the cell solution before and during plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can affect cells in the outer wells, fill the peripheral wells with sterile PBS or media without cells and use the inner wells for your experiment. |
| Incubation Time | Ensure precise and consistent incubation times for both this compound treatment and the viability assay reagent (e.g., MTT, XTT). |
| Assay Protocol | Follow a standardized and validated protocol for your chosen viability assay. Ensure complete solubilization of the formazan product in MTT assays.[8][9] |
Experimental Protocols
-
Q3: We are having trouble detecting changes in phosphorylated ERK and Akt levels by Western blot after this compound treatment. What could be the issue? Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance. Here are some common issues and troubleshooting tips:
| Potential Issue | Troubleshooting Recommendations |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins of interest.[10][11] |
| Insufficient Protein Loading | For detecting less abundant phosphorylated proteins, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane.[12] |
| Antibody Incubation | Use blocking buffers containing BSA instead of milk, as milk can sometimes interfere with the detection of phospho-proteins.[10][13] Incubate the primary antibody overnight at 4°C to enhance signal. |
| Timing of Protein Extraction | Phosphorylation events can be rapid and transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for detecting changes in p-ERK and p-Akt. |
| Positive Controls | Include a positive control sample known to have high levels of p-ERK and p-Akt (e.g., cells treated with a growth factor like EGF) to validate your antibody and protocol.[10] |
-
Q4: Our measurements of Reactive Oxygen Species (ROS) after this compound treatment are inconsistent. How can we improve the reliability of our ROS data? ROS are highly reactive and have a short half-life, making their measurement prone to variability.[14][15] Consider the following to improve consistency:
| Source of Inconsistency | Recommendations for Improvement |
| Probe Selection and Handling | Use fresh ROS detection probes (e.g., DCFH-DA, MitoSOX™ Red).[16] Protect probes from light and minimize the time between probe loading and measurement. |
| Cellular Location of ROS | Choose a probe that detects ROS in the cellular compartment of interest. For example, MitoSOX™ Red is specific for mitochondrial superoxide.[16] |
| Timing of Measurement | ROS production can be an early event in apoptosis. Conduct a time-course experiment to determine the peak of ROS generation after this compound treatment. |
| Controls | Include a positive control (e.g., cells treated with H₂O₂) and a negative control (untreated cells). Consider using an antioxidant (e.g., N-acetylcysteine) to confirm that the signal is specific to ROS. |
| Instrumentation and Settings | Ensure that the settings on your detection instrument (e.g., flow cytometer, plate reader) are optimized and consistent across experiments. |
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound's effects on various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Gastric Carcinoma | 24 | 3.487 |
| HGC-27 | Gastric Carcinoma | 24 | 2.343 |
| MKN-45 | Gastric Carcinoma | 24 | 2.78 |
| C26 | Murine Colon Cancer | Not Specified | More cytotoxic than 5-fluorouracil |
Data extracted from a study on gastric carcinoma and a study on colon cancer.[2][3]
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |
| MDA-MB-231 | 5 | 24 | 75.7 |
| AGS | 2.5 | 24 | Significantly increased vs. control |
| HGC-27 | 2.5 | 24 | Significantly increased vs. control |
| MKN-45 | 2.5 | 24 | Significantly increased vs. control |
Data for MDA-MB-231 cells from a study on breast cancer and for gastric cancer cell lines from another study.[3][17]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
References
- 1. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Deltonin-Based Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Deltonin-based research. Our goal is to promote standardized, reproducible experimental outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Melatonin?
A: this compound is a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis. It is crucial not to confuse this compound with Melatonin, which is a well-known hormone involved in regulating sleep-wake cycles. The structural and functional differences are significant, and protocols for Melatonin are not applicable to this compound.
| Feature | This compound | Melatonin |
| Chemical Class | Steroidal Saponin | Indoleamine Hormone |
| Primary Source | Dioscorea zingiberensis | Pineal Gland (endogenous) |
| Known Mechanism | Induces apoptosis and anti-angiogenesis in cancer cells.[1] | Regulates circadian rhythms via MT1/MT2 receptors.[2][3][4][5][6][7][8] |
| Research Focus | Primarily oncology.[1] | Sleep, neuroscience, cancer, immune function.[2][3][9] |
Q2: What are the main challenges in working with this compound?
A: As a saponin, this compound research presents several challenges that can affect reproducibility:
-
Extraction and Purification: Saponin extraction can be complex, with yields and purity affected by the plant source, solvent choice, and purification methods.[10][11][12][13]
-
Structural Complexity: The presence of a sugar moiety and an aglycone makes saponins sensitive to pH and temperature, which can lead to degradation if not handled properly.
-
Quantification: Many saponins, including likely this compound, lack a strong UV chromophore, making quantification by standard spectrophotometry difficult and often requiring more specialized techniques like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry.[13][14]
-
Batch-to-Batch Variability: Variations in the plant source and extraction process can lead to significant differences in the purity and composition of this compound extracts, impacting experimental results.
Q3: How can I ensure the quality and consistency of my this compound sample?
A: Rigorous quality control is essential. We recommend the following:
-
Source Authentication: Use properly identified and authenticated plant material (Dioscorea zingiberensis).
-
Standardized Extraction: Follow a consistent, optimized extraction and purification protocol.
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or ELSD to confirm the purity of your this compound sample.
-
Structural Confirmation: For novel research, confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Cancer Effects in Cell Culture
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Test for degradation using analytical methods like HPLC. |
| Inconsistent Purity of this compound | - Verify the purity of each new batch of this compound using HPLC-MS or a similar method.- If using a crude extract, be aware that other co-extracted compounds could have synergistic or antagonistic effects. |
| Cell Line Variability | - Ensure consistent cell passage number and health.- Regularly test for mycoplasma contamination.- Confirm the identity of your cell line via STR profiling. |
| Solvent Effects | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experiments and below the toxic threshold for your cell line. |
Issue 2: Poor Yield or Purity During Extraction
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | - Test different solvent systems (e.g., varying ratios of ethanol/methanol and water) to optimize saponin extraction.[11] |
| Incomplete Extraction | - Increase extraction time or temperature, or consider alternative methods like ultrasound-assisted or microwave-assisted extraction.[12][13] |
| Co-extraction of Impurities | - Include a defatting step with a non-polar solvent (e.g., hexane) before the main extraction.- Employ chromatographic purification steps (e.g., column chromatography) to separate this compound from other compounds.[10] |
Experimental Protocols
Protocol 1: General Saponin Extraction and Purification
This protocol provides a general framework for extracting this compound from Dioscorea zingiberensis rhizomes.
-
Preparation of Plant Material:
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Dry the rhizomes in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to maximize yield.
-
Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Saponins are typically enriched in the n-butanol fraction.
-
Subject the n-butanol fraction to column chromatography (e.g., using silica gel or a reversed-phase C18 column) with a gradient solvent system to isolate this compound.
-
Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing the purified compound.
-
Confirm the purity of the final product using HPLC-ELSD or HPLC-MS.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in research of melatonin and its potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Melatonin and melatonergic drugs on sleep: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of melatonin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in research of melatonin and its potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 11. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. how to extract saponin from plants [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA [frontiersin.org]
Validation & Comparative
Deltonin and 5-Fluorouracil: A Comparative Analysis in Colon Cancer Cell Lines
For Immediate Release
This guide provides a detailed comparison of the steroidal saponin Deltonin and the widely used chemotherapeutic agent 5-fluorouracil (5-FU) in the context of their anti-cancer effects on colon cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the signaling pathways involved, supported by experimental data.
Introduction
Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel and more effective therapeutic agents. This compound, a natural compound isolated from Dioscorea zingiberensis Wright, has demonstrated potent cytotoxic activity against cancer cells.[1][2][3] 5-fluorouracil has been a cornerstone of colon cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis.[4][5][6] This guide presents a side-by-side comparison of these two compounds, summarizing key experimental findings to inform future research and drug development efforts.
Comparative Efficacy and Cytotoxicity
Experimental data indicates that this compound exhibits greater cytotoxicity than 5-fluorouracil in certain colon cancer cell lines. A study on murine colon cancer C26 cells revealed that this compound has a lower IC50 value than 5-FU, suggesting a more potent inhibitory effect on cell viability.[2]
| Compound | Cell Line | IC50 (µM) | Key Findings | Reference |
| This compound | C26 | Lower than 5-FU | More potent cytotoxic effect compared to 5-FU. | [2] |
| 5-Fluorouracil | C26 | Higher than this compound | Standard chemotherapeutic agent used for comparison. | [2] |
| 5-Fluorouracil | HCT116, HT29, SW620, SW480 | Varies (50µM optimal for apoptosis) | Dose-dependent growth inhibition with varying sensitivity across cell lines. | [7] |
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Both this compound and 5-fluorouracil induce apoptosis and cell cycle arrest in colon cancer cells, albeit through distinct and overlapping mechanisms.
This compound
This compound has been shown to induce dramatic G2-M phase arrest and apoptosis in C26 colon cancer cells in a concentration-dependent manner.[1][2][3] The apoptotic mechanism involves the modulation of key regulatory proteins, including an increased expression of Bax and activated caspases-3 and -9, and decreased expression of Bcl-2 and pro-caspases-8 and -9.[1][2]
5-Fluorouracil
The classical mechanism of 5-FU involves the inhibition of thymidylate synthase, leading to DNA damage and S-phase arrest.[6] However, recent research suggests that in gastrointestinal cancers, 5-FU's primary mechanism is the disruption of ribosomal RNA synthesis.[4][8] 5-FU-induced apoptosis is caspase-9-dependent and can be mediated by the activation of protein kinase C-δ.[7] The specific phase of cell cycle arrest induced by 5-FU can vary depending on the concentration and cell line, with reports of both G1/S and G2-M phase arrest.[9][10][11]
| Feature | This compound | 5-Fluorouracil |
| Primary Mechanism | Induction of apoptosis and antiangiogenesis.[1][2][3] | Inhibition of thymidylate synthase and disruption of RNA synthesis.[4][5][6][8] |
| Cell Cycle Arrest | G2-M phase.[1][2][3] | G1/S or G2-M phase, dose and cell line dependent.[9][10][11] |
| Apoptosis Induction | Increases Bax, activated caspases-3 and -9; decreases Bcl-2, pro-caspases-8 and -9.[1][2] | Caspase-9-dependent, mediated by PKC-δ activation.[7] |
Signaling Pathways
The anti-cancer effects of this compound and 5-fluorouracil are mediated by their influence on critical intracellular signaling pathways.
This compound
This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways in cancer cells.[12] Inhibition of these pathways contributes to the suppression of cell proliferation and the induction of apoptosis. Studies have also implicated the STAT3 signaling pathway in the progression of colon cancer, which can be a target for therapeutic intervention.[13][14][15]
5-Fluorouracil
The PI3K/Akt signaling pathway is also implicated in the cellular response to 5-FU.[9][16][17] Smad4 has been shown to sensitize colorectal cancer cells to 5-FU by inhibiting the PI3K/Akt/CDC2/survivin cascade, leading to cell cycle arrest.[9] Additionally, melatonin has been found to synergize with 5-FU by suppressing the PI3K/AKT and NF-κB/iNOS signaling pathways.[16][17]
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 5. mdpi.com [mdpi.com]
- 6. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Melatonin synergizes the chemotherapeutic effect of 5-fluorouracil in colon cancer by suppressing PI3K/AKT and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Deltonin and Other Natural Saponins in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deltonin, Dioscin, and Paris Saponins.
Natural steroidal saponins are gaining significant attention in oncology research for their potent cytotoxic and anti-tumor activities. Among these, this compound, a saponin isolated from Dioscorea zingiberensis, has demonstrated considerable promise. This guide provides a comparative analysis of the efficacy of this compound against other well-studied natural saponins, namely Dioscin and various Paris Saponins. The information is compiled from multiple studies to aid researchers in evaluating their potential as therapeutic agents.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound, Dioscin, and Paris Saponins has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the IC50 values reported in various studies.
It is crucial to note that these values are collated from different studies and were not obtained from a single head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, considering the variations in experimental conditions, including cell lines and incubation times.
Table 1: Comparative IC50 Values of this compound, Dioscin, and Paris Saponins in Colon Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | SW480 | Not Specified | 1.3 | [1] |
| This compound | SW620 | Not Specified | 1.29 | [1] |
| This compound | LOVO | Not Specified | 2.11 | [1] |
| This compound | C26 (murine) | Not Specified | 1.22 | [1] |
Table 2: Comparative IC50 Values of this compound, Dioscin, and Paris Saponins in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Dioscin | MDA-MB-468 | 48 | 1.53 | [2] |
| Dioscin | MCF-7 | 48 | 4.79 | [2] |
| Paris Saponin VII | MDA-MB-231 | 24 | 3.16 | [3][4] |
| Paris Saponin VII | MDA-MB-436 | 24 | 3.45 | [3][4] |
| Paris Saponin VII | MCF-7 | 24 | 2.86 | [3][4] |
Table 3: Comparative IC50 Values of this compound, Dioscin, and Paris Saponins in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | AGS | Gastric Cancer | 24 | 3.487 | [5] |
| This compound | HGC-27 | Gastric Cancer | 24 | 2.343 | [5] |
| This compound | MKN-45 | Gastric Cancer | 24 | 2.78 | [5] |
| Dioscin | A2780 | Ovarian Cancer | Not Specified | 0.581 - 0.87 | [6] |
| Dioscin | H14 | Not Specified | Not Specified | 0.8 | [7] |
| Dioscin | HL60 | Leukemia | Not Specified | 7.5 | [7] |
| Dioscin | HeLa | Cervical Cancer | Not Specified | 4.5 | [7] |
| Dioscin | H1650 | Lung Adenocarcinoma | 48 | 1.7 | [8] |
| Dioscin | PC9GR | Lung Adenocarcinoma | 48 | 2.1 | [8] |
| Paris Saponin I | SGC-7901 | Gastric Cancer | 48 | 1.12 µg/ml | [9] |
| Paris Saponin II | NCI-H460 | Non-small cell lung cancer | Not Specified | ~1 µM (effective concentration) | [10] |
| Paris Saponin II | NCI-H520 | Non-small cell lung cancer | Not Specified | ~1 µM (effective concentration) | [10] |
| Paris Saponin VII | HEL | Erythroleukemia | Not Specified | 0.667 | [11] |
| Paris Saponin VII | SKOV3 PARPi-R | Ovarian Cancer | Not Specified | 2.951 | [12] |
| Paris Saponin VII | HEY PARPi-R | Ovarian Cancer | Not Specified | 3.239 | [12] |
Mechanisms of Action: Signaling Pathways
This compound, Dioscin, and Paris Saponins exert their anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest. The PI3K/Akt/mTOR and MAPK pathways are common targets for these steroidal saponins.
This compound Signaling Pathway
This compound has been shown to induce apoptosis and inhibit cell proliferation by suppressing the PI3K/Akt/mTOR and MAPK signaling pathways.[5][13] This dual inhibition disrupts critical cellular processes that promote cancer cell survival and growth.
Dioscin Signaling Pathway
Dioscin induces apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS) and targeting the PI3K/Akt and MAPK signaling cascades.[14] It has also been shown to downregulate the expression of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.
Paris Saponins Signaling Pathway
Paris Saponins, including I, II, and VII, have been shown to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway. Some Paris Saponins also activate the JNK pathway, which can contribute to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key experiments cited in the reviewed literature.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the saponin (e.g., this compound, Dioscin, or Paris Saponin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of saponin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of action of the saponins.
Protocol:
-
Protein Extraction: Treat cells with the saponin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational comparison of this compound with other prominent natural saponins. The presented data and protocols are intended to support further research and development in the field of cancer therapeutics. Researchers are encouraged to consult the primary literature for more detailed information and to design direct comparative studies for a more definitive assessment of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paris saponin II-induced paraptosis-associated cell death increased the sensitivity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]
- 13. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
Deltonin's Mechanism of Action: A Comparative Analysis with Known PI3K/Akt Inhibitors
For Immediate Release
This guide provides a detailed comparison of the mechanism of action of Deltonin, a natural steroidal saponin, with established PI3K/Akt pathway inhibitors. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to this compound and the PI3K/Akt Signaling Pathway
This compound, an active compound derived from Dioscorea zingiberensis C.H. Wright, has demonstrated significant anti-cancer properties.[1][2] Emerging research indicates that this compound exerts its effects, at least in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This document compares this compound's effects on the PI3K/Akt pathway with those of well-characterized inhibitors, providing a framework for understanding its potential as a novel anti-cancer agent.
Comparative Analysis of Inhibitor Potency and Specificity
A direct comparison of the inhibitory potency of this compound with known PI3K/Akt inhibitors is challenging due to the nature of the available data. While extensive enzymatic activity data exists for established inhibitors, current research on this compound has primarily focused on its effects at the cellular level.
Table 1: Comparison of IC50 Values for this compound and Known PI3K/Akt Inhibitors
| Inhibitor | Type | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) |
| This compound | Natural Product | PI3K/Akt Pathway (indirect) | Data Not Available | Gastric Cancer Cell Lines: - AGS: 3.487 µM (Viability)- HGC-27: 2.343 µM (Viability)- MKN-45: 2.78 µM (Viability)[1] |
| HS-173 | Small Molecule | PI3Kα | 0.8 nM | Cancer Cell Lines: - T47D: 0.6 µM (Proliferation)- SK-BR3: 1.5 µM (Proliferation)- MCF7: 7.8 µM (Proliferation) |
| Pictilisib (GDC-0941) | Pan-Class I PI3K Inhibitor | PI3Kα, β, δ, γ | p110α: 3 nMp110β: 33 nMp110δ: 3 nMp110γ: 75 nM | Cancer Cell Lines (Proliferation): - U87MG: 0.95 µM- A2780: 0.14 µM- PC3: 0.28 µM- MDA-MB-361: 0.72 µM |
| Buparlisib (BKM120) | Pan-Class I PI3K Inhibitor | p110α, β, δ, γ | p110α: 52 nMp110β: 166 nMp110δ: 116 nMp110γ: 262 nM | Multiple Myeloma Cell Lines (Growth Inhibition): - MM.1S: <1 µM- ARP-1, ARK, MM.1R: 1-10 µM- U266: 10-100 µM |
| Copanlisib | Pan-Class I PI3K Inhibitor | PI3Kα, δ >> β, γ | p110α: 0.5 nMp110β: 3.7 nMp110δ: 0.7 nMp110γ: 6.4 nM | Various Cancer Cell Lines (Growth Inhibition): - PIK3CA-mutant: 19 nM (mean)- HER2-positive: 17 nM (mean) |
| AZD5363 | Akt Inhibitor | Akt1, 2, 3 | <10 nM (all isoforms) | Various Cancer Cell Lines (Proliferation): - 41/182 cell lines: <3 µM |
Note: The IC50 values for this compound reflect the concentration required to inhibit cell viability by 50%, which is an indirect measure of its effect on the PI3K/Akt pathway. In contrast, the enzymatic assay IC50 values for the other inhibitors represent a direct measure of their potency against the purified kinase enzymes.
Mechanism of Action
Studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, Akt, and mTOR, in gastric cancer cells.[1][2] This indicates that this compound disrupts the signaling cascade, ultimately leading to enhanced apoptosis and increased chemosensitivity to drugs like cisplatin.[1][2]
In a comparative study, the effects of this compound on gastric cancer cell viability were similar to those of HS-173, a known PI3K inhibitor.[1] Furthermore, the inhibitory effects of this compound on cell viability and the PI3K/Akt/mTOR pathway were abolished when cells were co-treated with a PI3K activator, further supporting this compound's role as an inhibitor of this pathway.[1]
The precise molecular interaction of this compound with components of the PI3K/Akt pathway, such as whether it is an ATP-competitive or allosteric inhibitor, has not yet been elucidated. In contrast, many of the well-characterized inhibitors listed above are known to be ATP-competitive.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a known PI3K/Akt inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis for PI3K/Akt Pathway Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PI3K, phospho-Akt (Ser473), phospho-mTOR, total PI3K, total Akt, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vitro Kinase Assay (for direct inhibitors)
This protocol is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K or Akt.
-
Reaction Setup: In a kinase assay buffer, combine the recombinant PI3K or Akt enzyme with the lipid substrate (e.g., PIP2 for PI3K) and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Quantify the product of the kinase reaction. This can be done using various methods, such as radioactive detection of phosphorylated substrate or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the enzymatic IC50 value.
Conclusion
This compound effectively inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells, leading to decreased cell viability and enhanced apoptosis. While its cellular effects are comparable to known PI3K inhibitors like HS-173, a direct comparison of inhibitory potency is currently limited by the absence of data from cell-free enzymatic assays for this compound. Future research should focus on elucidating the direct molecular target and mechanism of this compound within the PI3K/Akt cascade to fully understand its therapeutic potential. The provided data and protocols offer a solid foundation for further investigation into this compound as a promising anti-cancer agent targeting this critical signaling pathway.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Deltonin's Targets: A Comparative Guide to siRNA and CRISPR/Cas9 Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of siRNA and CRISPR/Cas9 technologies for validating the molecular targets of Deltonin, a steroidal saponin with promising anti-tumor properties. Experimental evidence identifies the inhibition of the ERK1/2 and AKT signaling pathways as central to this compound's mechanism of action. This guide offers detailed protocols and quantitative comparisons to aid in the selection of the most appropriate target validation strategy.
At a Glance: siRNA vs. CRISPR/Cas9 for Target Validation
The choice between siRNA and CRISPR/Cas9 for validating this compound's targets hinges on the specific experimental goals, desired duration of the effect, and tolerance for off-target events. While siRNA offers a transient knockdown of gene expression, CRISPR/Cas9 provides a permanent knockout.
| Feature | siRNA (Small Interfering RNA) | CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation. | DNA-level gene editing leading to a permanent knockout of the gene.[1] |
| Nature of Effect | Transient knockdown of gene expression.[2][3] | Permanent and heritable gene knockout.[2] |
| Typical Efficiency | >75% knockdown of target mRNA.[2] | Can achieve complete gene knockout, but efficiency is variable. |
| Duration of Effect | 2-7 days, with maximal silencing often observed for 5-7 days.[2][4] | Permanent.[2] |
| Off-Target Effects | Can have sequence-dependent and -independent off-target effects.[3] | Off-target effects are a concern, but can be minimized with careful guide RNA design.[5] |
| Workflow Simplicity | Relatively simple and fast, involving transfection of synthetic siRNA.[3] | More complex workflow, often requiring vector construction and clonal selection. |
| Use Case for this compound | Ideal for short-term studies on the effects of ERK1/2 or AKT reduction on this compound's efficacy. | Suitable for creating stable cell lines lacking ERK1/2 or AKT to definitively validate their role in this compound's mechanism. |
This compound's Signaling Pathway: Inhibition of ERK and AKT
This compound exerts its anti-tumor effects by targeting key nodes in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Specifically, this compound has been shown to inhibit the phosphorylation and activation of both Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (AKT). These two pathways are central to many cancer types, making them critical targets for therapeutic intervention.
Caption: this compound inhibits the ERK and PI3K/AKT/mTOR signaling pathways.
Experimental Workflow: A Comparative Overview
The following diagrams illustrate the general workflows for target validation using siRNA and CRISPR/Cas9.
Caption: Comparative experimental workflows for siRNA and CRISPR/Cas9.
Detailed Experimental Protocols
Herein, we provide detailed protocols for validating this compound's targets using both siRNA and CRISPR/Cas9. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Section 1: Target Validation using siRNA
This protocol outlines the steps for transiently knocking down ERK1/2 and AKT to assess the impact on this compound's activity.
1.1. siRNA Design and Synthesis:
-
Design at least three siRNAs targeting different regions of the ERK1 (MAPK3), ERK2 (MAPK1), and AKT1 mRNAs to minimize off-target effects.
-
Use a validated design tool and include a non-targeting scramble siRNA as a negative control.
-
Synthesize high-quality, purified siRNAs.
1.2. Cell Culture and Transfection:
-
Day 1: Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Day 2:
-
For each well, prepare two tubes:
-
Tube A: Dilute 50-100 pmol of siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 2-5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of serum-free medium to the siRNA-lipid complex mixture and overlay onto the cells.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
1.3. Validation of Knockdown:
-
48-72 hours post-transfection:
-
Quantitative Real-Time PCR (qPCR): Harvest RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for ERK1, ERK2, and AKT1 to quantify mRNA knockdown.
-
Western Blot: Lyse cells and perform Western blotting using antibodies against total and phosphorylated ERK1/2 and AKT to confirm protein knockdown.
-
1.4. Phenotypic Assays:
-
48 hours post-transfection: Treat the cells with a range of this compound concentrations.
-
72-96 hours post-transfection:
-
Cell Viability Assay (MTT Assay): Measure the metabolic activity of the cells to assess the effect of this compound on cell proliferation in the presence and absence of the target proteins.
-
Apoptosis Assay (Annexin V/PI Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells to determine if knockdown of ERK1/2 or AKT enhances this compound-induced apoptosis.
-
Section 2: Target Validation using CRISPR/Cas9
This protocol describes the generation of stable ERK1/2 and AKT knockout cell lines to definitively validate their role in this compound's mechanism.
2.1. Guide RNA (gRNA) Design and Vector Construction:
-
Design at least two gRNAs targeting early exons of the ERK1, ERK2, and AKT1 genes to ensure a functional knockout.
-
Use a CRISPR design tool to minimize off-target scores.
-
Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2.2. Cell Transfection/Transduction:
-
Lentiviral Transduction (for difficult-to-transfect cells):
-
Produce lentiviral particles by co-transfecting HEK293T cells with the gRNA/Cas9 vector and packaging plasmids.
-
Transduce the target cells with the viral supernatant in the presence of polybrene.
-
-
Lipofection (for easily transfectable cells):
-
Transfect the gRNA/Cas9 plasmid into the target cells using a suitable lipid-based transfection reagent.
-
2.3. Clonal Selection and Expansion:
-
48 hours post-transfection/transduction: Begin selection with an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
-
After selection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
2.4. Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the complete absence of ERK1/2 and AKT protein expression in the knockout clones.
2.5. Phenotypic Assays:
-
Culture the validated knockout and wild-type control cells.
-
Treat with a range of this compound concentrations.
-
Perform cell viability (MTT) and apoptosis (Annexin V/PI) assays as described in section 1.4 to determine if the knockout of ERK1/2 or AKT phenocopies or enhances the effects of this compound.
Logic of Comparison: siRNA vs. CRISPR/Cas9
The choice between these two powerful technologies is a critical decision in the experimental design for validating this compound's targets.
Caption: Decision-making flowchart for choosing between siRNA and CRISPR/Cas9.
References
- 1. synthego.com [synthego.com]
- 2. Advances in CRISPR-Cas9 genome engineering: lessons learned from RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 4. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
The Role of Negative and Positive Controls in Deltonin Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of a novel compound like Deltonin is contingent on rigorous experimental design. This guide provides a comparative analysis of this compound's performance against established positive and negative controls in key in vitro experiments, supported by experimental data and detailed protocols. The inclusion of appropriate controls is fundamental to validating experimental findings and accurately interpreting the biological effects of this compound.
This compound, a steroidal saponin, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and the inhibition of critical cell survival signaling pathways. To contextualize the potency of this compound, its effects are compared with well-characterized positive controls known to induce similar cellular responses, and with negative controls that establish a baseline for the experiment.
I. Comparison of Cytotoxicity and Apoptosis Induction
A primary measure of an anti-cancer agent's effectiveness is its ability to induce cell death in cancer cells. The following data summarizes the cytotoxic and apoptotic effects of this compound in comparison to standard positive and negative controls.
Data Presentation: Cell Viability and Apoptosis
| Treatment Group | Concentration | Cell Line | Assay | Result (IC50 or % Apoptosis) | Reference |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Varies | MTT/Apoptosis Assay | Baseline (No significant effect) | General Practice |
| This compound | 2.343 µM | HGC-27 (Gastric Cancer) | MTT | IC50 | [1] |
| This compound | 3.487 µM | AGS (Gastric Cancer) | MTT | IC50 | [1] |
| This compound | 2.78 µM | MKN-45 (Gastric Cancer) | MTT | IC50 | [1] |
| This compound | 2.5 µM | AGS, HGC-27 | Flow Cytometry | Significant increase vs. control | [1] |
| Positive Control: Staurosporine | ~100 nM | KB (Oral Carcinoma) | MTT | IC50 | [2] |
| Positive Control: Staurosporine | 345.6 nM | Caco2 (Colorectal Cancer) | MTT | IC50 | [3] |
| Positive Control: Cisplatin | 7.49 µM (48h) | A549 (Lung Cancer) | MTT | IC50 | [4] |
| Positive Control: Cisplatin | 23.8 µM | MCF7 (Breast Cancer) | MTT | IC50 | [5] |
Note: IC50 values for positive controls can vary significantly depending on the cell line and experimental conditions.[6][7]
Experimental Workflow for Apoptosis Assay
Workflow for determining apoptosis via flow cytometry.
II. Inhibition of Key Signaling Pathways
This compound exerts its anti-cancer effects in part by modulating critical signaling pathways that control cell survival and proliferation, namely the PI3K/AKT/mTOR and MAPK/ERK pathways. The following sections compare this compound's inhibitory action to specific pathway inhibitors.
Signaling Pathway: PI3K/AKT/mTOR
This compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, leading to decreased cell survival signaling.[1]
Inhibition of the PI3K/AKT/mTOR pathway.
Signaling Pathway: MAPK/ERK
The MAPK/ERK pathway is another crucial regulator of cell growth that is targeted by this compound. Inhibition of this pathway contributes to the anti-proliferative effects of the compound.
Inhibition of the MAPK/ERK pathway.
Data Presentation: Western Blot Analysis of Signaling Proteins
| Treatment Group | Target Protein | Change in Phosphorylation (vs. Control) | Reference |
| Negative Control | p-AKT, p-ERK | Baseline | General Practice |
| This compound (2.5 µM) | p-PI3K, p-AKT, p-mTOR, p-p38-MAPK | Decreased | [1] |
| Positive Control (PI3K Inhibitor, e.g., HS-173) | p-PI3K, p-AKT, p-mTOR | Decreased | [1] |
| Positive Control (ERK Inhibitor, e.g., U0126) | p-ERK | Decreased | General Practice |
III. Experimental Protocols
A. Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Staurosporine or Cisplatin)
-
Negative control (vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Replace the medium in the wells with the prepared drug dilutions. Include wells with medium and vehicle only as negative controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
B. Western Blot Analysis for Apoptotic and Signaling Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cells treated as described for the MTT assay.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. For phosphoproteins, normalize to the total protein level.
By consistently employing appropriate positive and negative controls, researchers can ensure the reliability and reproducibility of their findings in the investigation of this compound's anti-cancer properties. This comparative approach is essential for accurately positioning this compound within the landscape of potential cancer therapeutics.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Deltonin's anti-tumor effects in multiple cell lines
A Comparative Analysis of Deltonin's Performance Against Established Chemotherapeutic Agents
This compound, a steroidal saponin, is emerging as a potent anti-tumor agent with demonstrated efficacy across multiple cancer cell lines. This guide provides a comprehensive comparison of this compound's anti-tumor effects with conventional chemotherapy drugs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this natural compound.
Superior Cytotoxicity Profile of this compound
This compound has exhibited significant cytotoxic effects against a variety of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs.
Table 1: Comparative IC50 Values of this compound and Other Anti-Tumor Agents
| Cell Line | Cancer Type | This compound IC50 (µM) | Comparative Agent | Comparative Agent IC50 (µM) |
| AGS | Gastric Cancer | 3.487[1] | - | - |
| HGC-27 | Gastric Cancer | 2.343[1] | - | - |
| MKN-45 | Gastric Cancer | 2.78[1] | - | - |
| C26 | Colon Cancer | More cytotoxic than 5-Fluorouracil[2] | 5-Fluorouracil | Not specified[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 highlights this compound's potent cytotoxic activity in gastric and colon cancer cell lines. Notably, in the C26 colon cancer cell line, this compound demonstrated a greater cytotoxic effect than the widely used chemotherapy drug, 5-Fluorouracil[2].
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
This compound's anti-tumor activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and to modulate key signaling pathways that are often dysregulated in cancer.
Apoptosis Induction
Studies have shown that this compound treatment leads to a significant increase in apoptosis in cancer cells[1]. This is a crucial mechanism for an anti-cancer agent as it eliminates malignant cells without inducing an inflammatory response.
Inhibition of PI3K/AKT/mTOR and MAPK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK) signaling pathways are critical for cell survival, proliferation, and growth. In many cancers, these pathways are hyperactivated. This compound has been shown to effectively inhibit these pathways, thereby impeding cancer cell growth and survival.
Synergistic Effects with Conventional Chemotherapy
Beyond its standalone efficacy, this compound has demonstrated the ability to enhance the chemosensitivity of cancer cells to existing chemotherapy drugs. For instance, in gastric cancer cells, this compound has been shown to boost the efficacy of cisplatin, a commonly used chemotherapeutic agent[1][3]. This synergistic effect suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower, less toxic doses of conventional drugs.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or a comparative agent for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing proteins in the PI3K/AKT/mTOR pathway.
Procedure:
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-mTOR, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing this compound's Impact: Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and this compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anti-tumor effects of this compound.
Caption: Signaling pathways modulated by this compound leading to anti-tumor effects.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deltonin's Toxicity Profile Against Standard Chemotherapeutic Agents
This guide provides a comprehensive evaluation of the toxicity profile of Deltonin, a novel steroidal saponin, in comparison to established chemotherapeutic drugs. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and detailed experimental methodologies to support further investigation and decision-making.
In Vitro Cytotoxicity Assessment
The initial evaluation of any potential anti-cancer agent involves determining its cytotoxic effects on cancer cell lines. This compound has demonstrated significant cytotoxic activity against various cancer cell lines. A comparison with a standard chemotherapeutic agent, such as 5-Fluorouracil, highlights its potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | Murine Colon Cancer (C26) | 1.22 | [1] |
| This compound | Human Hepatoma (HepG2) | 7.66 | [2] |
| 5-Fluorouracil | Murine Colon Cancer (C26) | Less potent than this compound | [1] |
Note: The reference indicates this compound was more cytotoxic than 5-Fluorouracil on C26 cells, though a specific IC50 for 5-FU was not provided in the same study[1].
Caption: Workflow for an in vitro cytotoxicity assay.
Mechanism of Action and Affected Signaling Pathways
Understanding the mechanism of action is crucial for predicting both efficacy and potential toxicities. This compound primarily induces apoptosis and causes cell cycle arrest, which are desirable anti-cancer effects. Its mechanism is linked to the inhibition of key cell survival pathways.
-
This compound: Induces G2-M phase arrest and apoptosis in colon cancer cells[1]. This is associated with the inhibition of the ERK1/2 and AKT signaling pathways, which are critical for cell proliferation and survival[1][2][3].
-
Standard Chemotherapeutics: Many standard agents, like platinum-based drugs (e.g., cisplatin), act by inducing DNA damage[4]. This damage triggers complex signaling cascades, often involving the p53 tumor suppressor protein and the MAPK and PI3K/AKT/mTOR pathways, to initiate apoptosis[5][6].
Caption: this compound's inhibitory effect on survival pathways.
Caption: DNA damage-induced apoptosis by chemotherapy.
In Vivo Toxicity Profile
Preclinical in vivo studies are essential to understand the systemic toxicity of a compound. While comprehensive toxicological data on this compound is emerging, initial studies suggest a favorable profile compared to the well-documented and often severe side effects of standard chemotherapeutics.
Table 2: Comparative Summary of In Vivo Toxicity
| Toxicity Type | This compound (Observed in Murine Model) | Standard Chemotherapeutics (Commonly Reported) |
| Hematological | Data not specified in cited studies. | High incidence of myelosuppression, including neutropenia, anemia, and thrombocytopenia[7][8]. |
| Gastrointestinal | Data not specified in cited studies. | High incidence of nausea, vomiting, diarrhea, and mucositis[8][9]. |
| Nephrotoxicity | Data not specified in cited studies. | Significant risk, particularly with platinum-based agents like cisplatin[7]. |
| Cardiotoxicity | Data not specified in cited studies. | A known risk with anthracyclines (e.g., Doxorubicin) and can occur with carboplatin[7]. |
| Neurotoxicity | Data not specified in cited studies. | Common with taxanes (e.g., Paclitaxel) and platinum agents, causing peripheral neuropathy[10]. |
| Overall Survival | Oral administration significantly prolonged the survival of tumor-bearing mice[1]. | Varies greatly by agent, cancer type, and stage. |
Caption: General workflow for an in vivo toxicity study.
Key Experimental Protocols
Detailed and standardized protocols are necessary for the reproducible evaluation of toxicity.
A. Protocol: In Vitro Cytotoxicity (MTT Assay) [11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (this compound) and a standard chemotherapeutic. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting viability against log concentration.
B. Protocol: Apoptosis Assessment (Annexin V/PI Staining) [12][13][14]
-
Cell Treatment: Culture and treat cells with the desired compound concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Protocol: Cell Cycle Analysis (Propidium Iodide Staining) [12][15][16]
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histogram.
D. Protocol: Acute In Vivo Toxicity Study [17][18][19]
-
Animal Model: Use healthy young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Establish at least three dose levels of the test compound plus a vehicle control group. Doses should be selected to span a range from no effect to some toxic effect.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) as a single dose.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Terminal Procedures: At day 14, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Endpoint: The primary endpoint is to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.
References
- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemotherapy-Induced Toxicities and Their Associations with Clinical and Non-Clinical Factors among Breast Cancer Patients in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escca.eu [escca.eu]
- 17. Toxicology | MuriGenics [murigenics.com]
- 18. youtube.com [youtube.com]
- 19. Animal toxicity study requirements for conduct of clinical trial april 13 2019 | PPTX [slideshare.net]
Deltonin and Bevacizumab: A Comparative Analysis of Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of deltonin, a natural steroidal saponin, and bevacizumab, a well-established monoclonal antibody therapy. This document summarizes their mechanisms of action, presents available quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to evaluate their anti-angiogenic effects.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Both this compound and bevacizumab have demonstrated anti-angiogenic properties, albeit through different mechanisms. Bevacizumab acts by directly neutralizing vascular endothelial growth factor A (VEGF-A), a key signaling molecule in angiogenesis. In contrast, this compound exerts its effects by modulating the intracellular signaling cascade downstream of the VEGF receptor 2 (VEGFR2).
To date, no head-to-head studies have been published that directly compare the anti-angiogenic efficacy of this compound and bevacizumab. Therefore, this guide presents the available data for each compound separately to facilitate an informed understanding of their individual profiles.
Mechanism of Action
This compound: A Modulator of VEGFR2 Signaling
This compound, a steroidal saponin, inhibits angiogenesis by targeting the VEGFR2 signaling pathway within endothelial cells. Upon binding of VEGF-A to VEGFR2, a cascade of intracellular events is initiated, leading to endothelial cell proliferation, migration, and tube formation. This compound has been shown to interfere with this process by inhibiting the phosphorylation of VEGFR2 and key downstream signaling molecules, including AKT and mitogen-activated protein kinase (MAPK).
Figure 1. Proposed mechanism of this compound's anti-angiogenic action.
Bevacizumab: A Direct Inhibitor of VEGF-A
Bevacizumab is a humanized monoclonal antibody that directly targets and binds to VEGF-A.[1] By sequestering VEGF-A, bevacizumab prevents it from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[1] This blockade of the initial step in the VEGF signaling pathway effectively inhibits angiogenesis.
Figure 2. Mechanism of action of bevacizumab.
Quantitative Data on Anti-Angiogenic Activity
The following tables summarize the available quantitative data for this compound and bevacizumab from various studies. It is important to note that these results are not from direct comparative experiments and that experimental conditions may have varied between studies.
This compound: In Vitro Cytotoxicity
| Cell Line | IC50 (µM) | Reference |
| C26 (mouse colon carcinoma) | 1.22 | [2] |
| MDA-MB-231 (human breast cancer) | 1.58 | [2] |
| HepG2 (human liver cancer) | 7.66 | [2] |
Note: These IC50 values represent the cytotoxic effects of this compound on cancer cells, which may contribute to its overall anti-tumor activity, but do not directly measure its anti-angiogenic potency on endothelial cells.
Bevacizumab: In Vitro Anti-Angiogenic Effects on HUVECs
| Assay | Concentration | Effect | Reference |
| Proliferation | 2-10 mg/mL | Initial decrease in cell proliferation | [3] |
| Proliferation | Not specified | Dose-dependent inhibition at 2 and 6 hours | [4] |
| Migration | 80-160 µg/mL | Decreased migration under normoxia | [1] |
| Tube Formation | 1 µg/mL | Significant reduction in tube formation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro angiogenesis assays based on published literature.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells.
Figure 3. Workflow for HUVEC proliferation assay.
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to adhere.
-
The cells are then serum-starved for a period to synchronize their cell cycles.
-
Following starvation, cells are treated with various concentrations of the test compound (this compound or bevacizumab) in the presence of a pro-angiogenic stimulus like VEGF.
-
The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).[3]
-
Cell proliferation is quantified using a viability assay, such as the AlamarBlue® assay, which measures metabolic activity.[3]
HUVEC Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a key step in angiogenesis.
Methodology:
-
HUVECs are grown to confluence in a multi-well plate.
-
A "wound" or scratch is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove detached cells and then incubated with medium containing the test compound and a pro-angiogenic stimulus.
-
The rate of wound closure is monitored and photographed at different time points.
-
The area of the wound is measured to quantify the extent of cell migration.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
Figure 4. Workflow for HUVEC tube formation assay.
Methodology:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel.[1]
-
HUVECs are seeded onto the Matrigel layer.
-
The cells are treated with the test compound at various concentrations.
-
The plate is incubated for a period that allows for the formation of tube-like structures (typically 4-18 hours).
-
The formation of tubes is observed under a microscope, and the extent of the network (e.g., number of branches, total tube length) is quantified using imaging software.
Conclusion
Both this compound and bevacizumab demonstrate significant anti-angiogenic properties, positioning them as compounds of interest in cancer research and drug development. Their distinct mechanisms of action—intracellular signaling modulation versus direct ligand neutralization—offer different therapeutic approaches to inhibiting angiogenesis.
The lack of direct comparative studies between this compound and bevacizumab highlights a gap in the current understanding of their relative potencies. Future research should include head-to-head in vitro and in vivo studies to provide a clearer picture of their comparative efficacy. Such studies would be invaluable for guiding the development of novel anti-angiogenic therapies.
References
- 1. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
Deltonin's Efficacy in Cancer Treatment: A Comparative Analysis
For Immediate Release
A comprehensive review of published findings indicates that Deltonin, a natural steroidal saponin, demonstrates significant anti-cancer properties, particularly in gastric and colon cancers. This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's performance against standard chemotherapeutic agents, supported by experimental data.
Executive Summary
This compound exhibits potent cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways crucial for cancer cell survival and proliferation. Specifically, this compound has been shown to modulate the PI3K/AKT/mTOR and MAPK signaling cascades. Comparative data suggests that this compound's efficacy is comparable, and in some instances superior, to standard-of-care drugs like cisplatin and 5-fluorouracil (5-FU) in preclinical models.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound compared to standard chemotherapeutic agents in gastric and colon cancer cell lines.
Gastric Cancer
| Cell Line | Treatment | IC50 (µM) | Citation |
| AGS | This compound | 3.487 | [1] |
| HGC-27 | This compound | 2.343 | [1] |
| MKN-45 | This compound | 2.78 | [1] |
| AGS | Cisplatin | ~5 (RI=14.8 in resistant cells) | [2] |
| HGC-27 | Cisplatin | 3.85 (µg/mL) | [3] |
| MGC803 | Cisplatin | 4.9 (µg/mL) | [2] |
Note: Direct comparison of IC50 values for this compound and Cisplatin from a single study was not available in the reviewed literature. The provided values are from different studies and should be interpreted with caution due to variations in experimental conditions.
Colon Cancer
| Cell Line | Treatment | IC50 (µM) | Comparison | Citation |
| C26 | This compound | Not specified | More cytotoxic than 5-FU | [4] |
| C26 | 5-Fluorouracil | 9.32 (for 36h treatment) | [5] | |
| HT-29 | 5-Fluorouracil | 23.26 (for 48h treatment) | [5] | |
| SW-480 | 5-Fluorouracil | 100 | [6] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] This inhibition leads to a downstream cascade of events that ultimately promotes apoptosis in cancer cells. Western blot analyses have confirmed that this compound treatment reduces the phosphorylation levels of key proteins in this pathway, including PI3K, AKT, and mTOR.[1] The pro-apoptotic effect of this compound is evidenced by the increased expression of proteins like Bax and Bid, and decreased expression of DNA repair-associated proteins such as Rad51.[1]
MAPK Pathway
In addition to the PI3K/AKT/mTOR pathway, this compound also attenuates the p38-MAPK signaling pathway.[1] This pathway is also involved in regulating cell proliferation and apoptosis. The inhibition of the p38-MAPK pathway by this compound further contributes to its anti-cancer efficacy.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed gastric or colon cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or 5-fluorouracil for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or comparator drugs for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and p38-MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinomenine sensitizes human gastric cancer cells to cisplatin through negative regulation of PI3K/AKT/Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin increases 5-flurouracil-mediated apoptosis of colorectal cancer cells through enhancing oxidative stress and downregulating survivin and XIAP [bi.tbzmed.ac.ir]
Independent Validation of Deltonin's Signaling Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deltonin's performance in inhibiting key signaling pathways implicated in cancer progression. Data is presented alongside established inhibitors, supported by detailed experimental methodologies and visual representations of the underlying biological processes.
Comparative Analysis of Inhibitor Potency
This compound has been demonstrated to exert its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.[1][2] The following table summarizes the inhibitory potency (IC50) of this compound and other well-established inhibitors targeting components of these or related pathways. It is important to note that the experimental conditions, including the cell lines used, may vary between studies, impacting direct comparability.
| Inhibitor | Target Pathway | Target Protein | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | PI3K/Akt/mTOR | Not Specified | AGS (Gastric Cancer) | 3.487 µM | [1] |
| HGC-27 (Gastric Cancer) | 2.343 µM | [1] | |||
| MKN-45 (Gastric Cancer) | 2.78 µM | [1] | |||
| HS-173 | PI3K/Akt | PI3Kα | T47D, SK-BR3, MCF7 | 0.6, 1.5, 7.8 µM | [3] |
| PI3Kα | (cell-free) | 0.8 nM | [3][4][5][6] | ||
| ARQ-092 (Miransertib) | PI3K/Akt | Akt1, Akt2, Akt3 | (cell-free) | 2.7 nM, 14 nM, 8.1 nM | [7][8] |
| Akt1, Akt2, Akt3 | (cell-free) | 5.0 nM, 4.5 nM, 16 nM | [9][10] | ||
| Stattic | JAK/STAT | STAT3 | (cell-free) | 5.1 µM | [11][12][13][14] |
| STAT3 | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.56 µM, 3.48 µM, 2.28 µM, 2.65 µM | [15] | ||
| Cryptotanshinone | JAK/STAT | STAT3 | (cell-free) | 4.6 µM | [16][17][18] |
| JAK2 | (cell-free) | ~5 µM | [19] | ||
| STAT3 | Hey, A2780 (Ovarian Cancer) | 18.4 µM, 23.65 µM | [20] | ||
| BBI608 (Napabucasin) | JAK/STAT | STAT3 | Various Cancer Stem Cells | 0.14 - 1.25 µM | [21] |
| STAT3 | DU145 (Prostate Cancer) | 0.023 µM | [22] | ||
| STAT3 | KKU-055 (Biliary Tract Cancer) | 0.19 µM | [23] |
Signaling Pathway Overview
The following diagram illustrates the PI3K/Akt/mTOR and MAPK signaling pathways, highlighting the points of inhibition by this compound.
Experimental Protocols
Western Blot Analysis for PI3K/Akt and MAPK Pathway Inhibition
This protocol provides a general framework for assessing the inhibition of protein phosphorylation in the PI3K/Akt and MAPK pathways following treatment with this compound or comparator compounds.
1. Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., AGS, HGC-27) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a comparator inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-only control group.
2. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of inhibition.
Experimental Workflow for Inhibitor Validation
The following diagram outlines the typical workflow for validating the inhibitory activity of a compound like this compound on a specific signaling pathway.
Conclusion
The available data indicates that this compound is a potent inhibitor of the PI3K/Akt/mTOR and MAPK signaling pathways, with IC50 values in the low micromolar range in gastric cancer cell lines.[1] When compared to other established inhibitors, this compound's potency is within a similar range, although direct comparisons are limited by the use of different experimental systems. The provided protocols offer a standardized approach for researchers to independently validate these findings and further characterize the inhibitory profile of this compound. The continued investigation into this compound's mechanism of action is warranted to fully understand its therapeutic potential in cancer treatment.
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HS-173 | PI3K Inhibitor | AmBeed.com [ambeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Stattic | Cell Signaling Technology [cellsignal.com]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. glpbio.com [glpbio.com]
- 19. adooq.com [adooq.com]
- 20. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. allgenbio.com [allgenbio.com]
- 22. selleckchem.com [selleckchem.com]
- 23. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Deltonin in Pre-clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Deltonin, a steroidal saponin with demonstrated anti-cancer properties, against other relevant compounds in pre-clinical settings. The data presented herein is intended to offer an objective overview of this compound's potential as a therapeutic agent, supported by experimental findings.
Executive Summary
This compound, isolated from Dioscorea zingiberensis, has shown promising anti-tumor activity, particularly in gastric cancer models. Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[1] This guide assesses the therapeutic index of this compound by comparing its efficacy and toxicity with Diosgenin, a structurally related steroidal saponin, and Cisplatin, a standard-of-care chemotherapeutic agent for gastric cancer. The therapeutic index, a ratio of the toxic dose to the effective dose, is a critical parameter in drug development for evaluating a drug's safety margin.
Comparative Data on Efficacy and Toxicity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy and toxicity data for this compound and the comparator compounds. The therapeutic index is estimated based on the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
| Compound | Cell Line | IC50 (µM) [1] |
| This compound | AGS (Gastric) | 3.487 |
| HGC-27 (Gastric) | 2.343 | |
| MKN-45 (Gastric) | 2.78 | |
| Diosgenin | MCF-7 (Breast) | 12.05 µg/mL |
| HepG2 (Liver) | 32.62 µg/mL | |
| Colorectal Cancer | 7.34 (96h) | |
| Cisplatin | SGC-7901S (Gastric) | IC50 concentration used |
Note: IC50 values for Diosgenin are presented as reported in the respective studies and may have different units.
| Compound | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Mouse (Gastric Cancer) | ~50 (oral) | >562.5 (oral)[2] | >11.25 |
| Diosgenin | Mouse | ~80 (oral)[3] | 538.72 (oral, female)[4] | ~6.73 |
| Cisplatin | Mouse (Gastric Cancer) | ~3-4 (intraperitoneal)[1][5] | ~10-14 (intraperitoneal) | ~2.5-4.7 |
Disclaimer: The ED50 and LD50 values are estimated from published pre-clinical studies. The therapeutic index is an approximation based on these values and should be interpreted with caution.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human gastric cancer cell lines (e.g., AGS, HGC-27, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (this compound, Diosgenin, or Cisplatin) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human gastric cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compounds are administered via the appropriate route (e.g., oral gavage for this compound and Diosgenin, intraperitoneal injection for Cisplatin) at specified doses and schedules.
-
Efficacy Assessment (ED50): Tumor growth is monitored throughout the study. The median effective dose (ED50) for tumor growth inhibition is determined as the dose that causes a 50% reduction in tumor volume compared to the control group.
-
Toxicity Assessment (LD50): For acute toxicity studies, animals are administered a single, high dose of the compound, and mortality is observed over a 14-day period. The median lethal dose (LD50), the dose that is lethal to 50% of the animals, is calculated. During the efficacy study, animal body weight and general health are monitored as indicators of toxicity.
Visualizations
Signaling Pathway of this compound
This compound's inhibitory effect on PI3K/AKT/mTOR and MAPK pathways.
Experimental Workflow for Therapeutic Index Assessment
Workflow for determining the therapeutic index in pre-clinical models.
Comparative Therapeutic Index
References
- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dietary phytoestrogen diosgenin interrupts metabolism, physiology, and reproduction of Swiss albino mice: Possible mode of action as an emerging environmental contaminant, endocrine disruptor and reproductive toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin potentiates rapamycin and cisplatin in gastric cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Deltonin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Deltonin, a saponin compound. While this compound is not classified as a hazardous substance, adhering to best practices in laboratory waste management is crucial.[1]
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is essential to be familiar with the immediate safety and handling precautions for this compound. This information is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment should be worn to prevent direct contact.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Protective gloves | To avoid skin contact.[1] |
| Body Protection | Impervious clothing | To protect skin from exposure.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation.[1] |
First Aid Measures:
In the event of accidental exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
This compound Disposal Workflow
The proper disposal of this compound follows a logical workflow that emphasizes waste minimization and adherence to general laboratory waste guidelines. The following diagram illustrates the decision-making process for this compound disposal.
Detailed Disposal Procedures
Based on general laboratory chemical waste guidelines and the non-hazardous nature of this compound, the following step-by-step procedures should be followed.
1. Waste Minimization:
The first step in any waste management plan is to minimize the amount of waste generated.
-
Source Reduction: Order only the necessary quantities of this compound for your experiments.[2]
-
Inventory Management: Maintain a clear inventory of your chemical stocks to avoid ordering duplicates and to track expiration dates.[2]
-
Experiment Scale: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[2]
2. Segregation of Waste:
Proper segregation is key to safe and compliant waste disposal.
-
Non-Hazardous Stream: Since this compound is not classified as a hazardous substance, its waste should be kept separate from hazardous chemical waste streams (e.g., flammable liquids, corrosive materials, reactive chemicals).[3] This prevents cross-contamination and ensures that non-hazardous waste is managed appropriately.
3. Disposal of Solid this compound Waste:
For pure this compound powder or residues:
-
Containerization: Place the solid waste in a well-labeled, sealed container to prevent dust formation and spillage. The original container, if empty and in good condition, can be used.[4]
-
Labeling: Clearly label the container as "this compound Waste (Non-Hazardous)".
-
Final Disposal: Dispose of the sealed container in the general laboratory trash, unless your institution's specific guidelines state otherwise.[5]
4. Disposal of this compound Solutions:
For aqueous solutions containing this compound:
-
pH Neutralization: For dilute aqueous solutions, ensure the pH is within a neutral range (typically between 5.5 and 10.5) before disposal.[5]
-
Drain Disposal: If permitted by your local regulations and institutional policies, small quantities of neutralized, dilute aqueous solutions of non-hazardous substances can be disposed of down the drain with copious amounts of water.[5] This helps to further dilute the solution.
-
Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent (e.g., methanol, ethanol), the entire solution must be treated as hazardous waste.[6] In this case, it should be collected in a designated, properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.
5. Disposal of Contaminated Materials:
For materials such as personal protective equipment (gloves, etc.), weighing boats, and pipette tips that are contaminated with this compound:
-
Decontamination: If possible, rinse the materials to remove the majority of the this compound.
-
Disposal: Place the decontaminated or minimally contaminated items in the general laboratory trash.
General Laboratory Waste Management Principles
The disposal of any laboratory chemical, including this compound, should always be in accordance with your institution's specific policies and local regulations. The following general principles of laboratory chemical waste management should always be applied:
-
Know Your Chemicals: Always consult the Safety Data Sheet (SDS) before working with and disposing of any chemical.[3]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[2]
-
Container Compatibility: Use waste containers that are compatible with the chemical waste they are intended to hold.[3]
-
Segregation of Incompatibles: Never mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents from organic materials.[4]
-
Consult EHS: When in doubt, always contact your institution's Environmental Health and Safety (EHS) department for guidance on proper waste disposal procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Sustainable Saponin Extraction: Balancing Efficiency and Environmental Impact [greenskybio.com]
Personal protective equipment for handling Deltonin
Essential Safety and Handling Guide for Deltonin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Formula | C45H72O17 |
| Molecular Weight | 885.04 g/mol [1] |
| CAS Number | 55659-75-1[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[1] | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat)[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator[1] | Recommended when handling powders to avoid inhalation. |
Experimental Protocols: Handling and Storage
Strict adherence to the following protocols is required for the safe handling and storage of this compound in a laboratory setting.
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
A readily accessible safety shower and eye wash station must be available.[1]
Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
When handling, do not eat, drink, or smoke.
-
Always wash hands thoroughly with soap and water after handling.
Storage Conditions:
-
Store in original, tightly sealed containers.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from light.
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Operational Plans: Spills and First Aid
Immediate and appropriate response to spills and exposures is critical.
Accidental Release Measures:
-
Evacuate personnel from the affected area.[1]
-
Wear full personal protective equipment.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials for proper disposal.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional, local, state, and federal regulations.
-
Waste Collection: Collect all contaminated materials, including absorbent materials from spills and used PPE, in a designated and clearly labeled waste container.
-
Container Sealing: Securely seal the waste container to prevent leakage.
-
Disposal: Dispose of the contaminated material as chemical waste through your institution's environmental health and safety office. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[1]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
